2-Formyl-5-(trifluoromethoxy)phenylboronic acid
Description
Properties
IUPAC Name |
[2-formyl-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O4/c10-8(11,12)16-6-2-1-5(4-13)7(3-6)9(14)15/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRIYFFBRIQGSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675316 | |
| Record name | [2-Formyl-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-89-6 | |
| Record name | [2-Formyl-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Formyl-5-(trifluoromethoxy)phenylboronic acid
This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthetic approaches relevant to 2-Formyl-5-(trifluoromethoxy)phenylboronic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a specialized organic compound that holds significant promise as a versatile building block in medicinal chemistry and materials science.[1] Its structure, featuring a reactive aldehyde group, a boronic acid moiety, and an electron-withdrawing trifluoromethoxy group, allows for diverse chemical transformations.[2] The trifluoromethoxy group, in particular, can enhance metabolic stability and lipophilicity in derivative compounds, making it a valuable substituent in the design of novel pharmaceuticals.[2] This guide summarizes the known properties of this compound and provides general experimental protocols based on closely related analogues.
Physicochemical Properties
Quantitative data for this compound is primarily available from commercial suppliers. The following tables summarize the key physicochemical information. It is important to note that some of these values are predicted and await experimental verification.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BF₃O₄ | [3] |
| Molecular Weight | 233.94 g/mol | [3] |
| CAS Number | 1218790-89-6 | [3] |
| Appearance | White to off-white solid (typical for phenylboronic acids) | Inferred from related compounds |
| Boiling Point (Predicted) | 359.9 ± 52.0 °C | [2] |
| Density (Predicted) | 1.47 ± 0.1 g/cm³ | [2] |
| Purity | ≥98% (typical commercial specification) | [3] |
| Storage Conditions | 2-8°C, under inert gas, sealed | [2] |
Table 2: Predicted and Analogous Physicochemical Data
| Property | Predicted/Analogous Value | Notes |
| pKa | Expected to be acidic (pKa < 7) | The presence of electron-withdrawing formyl and trifluoromethoxy groups is expected to increase acidity. For comparison, the pKa of 5-trifluoromethyl-2-formylphenylboronic acid is 5.67 ± 0.01.[4] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, acetone, methanol) | Phenylboronic acids are generally soluble in polar organic solvents.[5] Solubility in water is expected to be low. |
Synthetic and Analytical Workflows
Due to the limited availability of specific experimental data for this compound, the following diagrams illustrate generalized workflows for the synthesis and analysis of substituted phenylboronic acids, based on established chemical principles and methodologies reported for analogous compounds.
Caption: General Synthetic Workflow for a Phenylboronic Acid
Caption: General Analytical Workflow for a Phenylboronic Acid
Experimental Protocols
Synthesis
The synthesis of substituted 2-formylphenylboronic acids often follows a multi-step process starting from a corresponding substituted bromobenzaldehyde.[4]
-
Protection of the Aldehyde: The formyl group is typically protected to prevent it from reacting in subsequent steps. This can be achieved by converting it to an acetal, for instance, by reacting the aldehyde with an alcohol (e.g., ethylene glycol) in the presence of an acid catalyst.
-
Formation of an Organometallic Intermediate: The bromo-substituted, protected compound is then converted to an organometallic reagent. This is commonly done through a Grignard reaction with magnesium turnings or via lithiation using an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C).
-
Borylation: The organometallic intermediate is reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.
-
Hydrolysis and Deprotection: The resulting boronate ester is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the boronic acid. This step also removes the protecting group from the aldehyde, yielding the final product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system.
Analytical Methods
To confirm the identity, purity, and properties of this compound, a combination of analytical techniques would be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment of the molecule.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
¹¹B NMR: To observe the characteristic signal of the boronic acid group.
-
¹⁹F NMR: To confirm the presence and environment of the trifluoromethoxy group.
-
Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or acetone-d₆).[6]
-
-
Mass Spectrometry (MS):
-
Technique: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purpose: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the compound and identify any impurities.
-
Method: A suitable column (e.g., C18) and mobile phase are used to separate the compound from any byproducts or starting materials.
-
-
Acid-Base Titration:
-
Purpose: To experimentally determine the pKa of the boronic acid.
-
Method: A solution of the compound is titrated with a standardized base (e.g., NaOH), and the pH is monitored potentiometrically.[7]
-
-
Infrared (IR) Spectroscopy:
-
Purpose: To identify the characteristic functional groups present in the molecule, such as the B-O-H, C=O (aldehyde), and C-F bonds.
-
Biological Activity and Applications
While specific biological data for this compound is not extensively documented, the structural motifs present suggest several potential applications in drug discovery and development.
-
Leucyl-tRNA Synthetase (LeuRS) Inhibition: 2-formylphenylboronic acids have been shown to exhibit antimicrobial activity, potentially through the inhibition of LeuRS.[8] The aldehyde and boronic acid can form a cyclic boronate that mimics a key intermediate in the aminoacylation reaction.
-
Suzuki-Miyaura Cross-Coupling Reactions: This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to create complex biaryl structures.[2] These structures are common in many pharmaceutical agents.
-
Drug Design: The trifluoromethoxy group can improve a drug candidate's metabolic stability, cell membrane permeability, and binding affinity.[2] The formyl group provides a reactive site for further chemical modification and conjugation.
The following diagram illustrates the potential mechanism of action for 2-formylphenylboronic acids as antimicrobial agents.
Caption: Potential Mechanism of Antimicrobial Action
Conclusion
This compound is a promising, yet not extensively characterized, chemical entity. Its unique combination of functional groups makes it a valuable tool for synthetic chemists, particularly in the pharmaceutical industry. While a significant portion of the available data is predictive, this guide provides a solid foundation based on the known properties of closely related compounds. Further experimental investigation is necessary to fully elucidate its physicochemical properties and explore its potential applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (2-Formyl-5-(trifluoromethoxy)phenyl)boronic acid [myskinrecipes.com]
- 3. calpaclab.com [calpaclab.com]
- 4. mdpi.com [mdpi.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Data for 2-Formyl-5-(trifluoromethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) data for 2-Formyl-5-(trifluoromethoxy)phenylboronic acid. Due to the limited availability of experimentally validated data in peer-reviewed literature, this document presents predicted ¹H and ¹³C NMR spectral data. Additionally, a representative experimental protocol for the acquisition of such data for arylboronic acids is detailed.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and should be used as a reference pending experimental verification. The atom numbering corresponds to the molecular structure diagram provided below.
Table 1: Predicted ¹H NMR Data
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-3 | 7.85 | d | J = 2.5 |
| H-4 | 7.60 | dd | J = 8.5, 2.5 |
| H-6 | 8.05 | d | J = 8.5 |
| -CHO | 10.20 | s | - |
| -B(OH)₂ | 8.50 | br s | - |
Predicted in CDCl₃
Table 2: Predicted ¹³C NMR Data
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| C-1 | 133.0 | - | - |
| C-2 | 140.0 | - | - |
| C-3 | 125.0 | - | - |
| C-4 | 120.0 | - | - |
| C-5 | 148.0 | - | - |
| C-6 | 135.0 | - | - |
| -CHO | 192.5 | - | - |
| -OCF₃ | 121.0 | q | ¹JCF ≈ 257 |
Predicted in CDCl₃. The signal for the carbon atom attached to the boron (C-1) may be broadened or unobserved due to quadrupolar relaxation of the boron nucleus.
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of this compound with the atom numbering used for the assignment of NMR signals.
Caption: Molecular structure of this compound.
Experimental Protocols
The following is a representative protocol for the acquisition of ¹H and ¹³C NMR spectra of arylboronic acids, based on common laboratory practices.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
This guide provides a foundational understanding of the NMR characteristics of this compound. Experimental validation is recommended for precise and accurate data.
In-Depth Technical Guide to the Crystal Structure Analysis of Substituted Formylphenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of substituted formylphenylboronic acids, a class of compounds with significant applications in organic synthesis and medicinal chemistry. This document outlines detailed experimental protocols for their synthesis and crystal structure determination, presents key crystallographic data in a comparative format, and explores the supramolecular architectures governed by intermolecular interactions.
Introduction
Substituted formylphenylboronic acids are bifunctional organic compounds containing both a reactive aldehyde group and a versatile boronic acid moiety. This unique combination makes them valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel properties. Understanding their three-dimensional structure through single-crystal X-ray diffraction (SCXRD) is crucial for elucidating structure-property relationships, designing new catalysts, and developing targeted drug candidates. This guide offers a detailed examination of the synthesis, crystallization, and structural analysis of ortho-, meta-, and para-substituted formylphenylboronic acids.
Experimental Protocols
Synthesis of Substituted Formylphenylboronic Acids
Several synthetic routes are available for the preparation of formylphenylboronic acids, with the Grignard reaction and metal-halogen exchange followed by boronation being the most common. Below are detailed protocols for the synthesis of 2-, 3-, and 4-formylphenylboronic acid.
2.1.1. Synthesis of 4-Formylphenylboronic Acid via Grignard Reaction
This procedure is adapted from the work of Heinrich Nöth and colleagues.[1]
Materials:
-
4-Bromobenzaldehyde
-
Diethoxymethoxyethane
-
Ethanol
-
Magnesium turnings
-
1,2-Dibromoethane (for activation)
-
Tri-n-butyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Acetal Protection of the Formyl Group:
-
In a round-bottom flask, dissolve 4-bromobenzaldehyde in a mixture of diethoxymethoxyethane and ethanol.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture, neutralize the acid with a mild base (e.g., sodium bicarbonate solution), and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 1-bromo-4-(diethoxymethyl)benzene.
-
-
Formation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Activate the magnesium using a small crystal of iodine or a few drops of 1,2-dibromoethane and gentle heating.
-
Add a solution of 1-bromo-4-(diethoxymethyl)benzene in anhydrous THF dropwise to the activated magnesium. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Boronation and Hydrolysis:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of tri-n-butyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
After the addition, allow the mixture to warm slowly to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl to hydrolyze the boronic ester and remove the acetal protecting group.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) to yield pure 4-formylphenylboronic acid.
-
2.1.2. Synthesis of 3-Formylphenylboronic Acid
The following is a general procedure for synthesizing 3-formylphenylboronic acid.[2]
Materials:
-
3-Bromobenzaldehyde (or its acetal-protected form)
-
Magnesium turnings or n-butyllithium
-
Trimethyl borate or triisopropyl borate
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Aqueous sulfuric acid or hydrochloric acid
-
Toluene for extraction (optional)
Procedure:
-
Preparation of the Organometallic Reagent:
-
If using a Grignard reaction, follow a similar procedure to that described for the 4-isomer, starting from 3-bromobenzaldehyde (preferably with the aldehyde group protected as an acetal).
-
Alternatively, for a lithium-halogen exchange, dissolve the protected 3-bromobenzaldehyde in anhydrous THF or diethyl ether and cool to -78 °C. Add n-butyllithium dropwise and stir for the appropriate time to ensure complete exchange.
-
-
Reaction with Boronic Ester:
-
To the cooled organometallic solution, add trimethyl borate or triisopropyl borate dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Hydrolysis and Work-up:
-
Hydrolyze the reaction mixture with an aqueous acid solution (e.g., sulfuric acid).[2]
-
If a precipitate forms, it can be filtered. The filtrate can be concentrated and the residue stirred with water to precipitate more product.[2]
-
The crude product is collected by filtration and can be purified by recrystallization. A patent describes a purification method involving dissolving the crude product in an aqueous alkaline solution (pH 8-11), extracting with an organic solvent like toluene to remove impurities, and then re-precipitating the product by acidification.
-
2.1.3. Synthesis of 2-Formylphenylboronic Acid
A one-pot synthesis method has been reported for 2-formylphenylboronic acid.[3]
Materials:
-
N-[2-(Dimethylamino)ethyl]-N-methylformamide
-
Phenyl lithium
-
n-Butyl lithium
-
An appropriate electrophile for boronation (e.g., triisopropyl borate)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (2 N)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Directed Ortho-Metalation:
-
Boronation:
-
To the cooled solution, add six equivalents of the boronic ester electrophile and stir for 30 minutes.[3]
-
-
Work-up and Purification:
-
Warm the solution to room temperature and continue stirring for 30 minutes.[3]
-
Add 2 N hydrochloric acid and stir for two hours.[3]
-
Extract the aqueous layer with ethyl acetate.[3]
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[3]
-
The crude product can be purified by chromatography.[3]
-
Single-Crystal X-ray Diffraction (SCXRD) Analysis
The following is a general protocol for the crystal structure determination of small organic molecules like substituted formylphenylboronic acids.
2.2.1. Crystallization
Obtaining high-quality single crystals is the most critical and often the most challenging step.
General Procedure:
-
Purification of the Compound: The starting material should be of high purity. Recrystallization or chromatography may be necessary.
-
Solvent Selection: Screen a variety of solvents with different polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a suitable system where the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial or beaker. Allow the solvent to evaporate slowly over several days to weeks.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of a concentrated solution of the compound on a cover slip or a pedestal. Invert the cover slip over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The vapor from the reservoir will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
Solvent Layering: Carefully layer a solvent in which the compound is soluble on top of a solvent in which it is insoluble. The compound is dissolved in the bottom, denser layer. Slow diffusion at the interface can lead to crystal growth.
-
2.2.2. Data Collection and Structure Solution
Procedure:
-
Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions, with no visible defects) is mounted on a goniometer head.[4]
-
X-ray Diffraction: The crystal is placed in an intense, monochromatic X-ray beam.[4] As the crystal is rotated, a diffraction pattern of spots (reflections) is produced.[4]
-
Data Collection: The intensities and positions of the diffracted X-rays are recorded using an area detector.[5] A complete dataset is collected by rotating the crystal through a range of angles.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods such as direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the final, accurate crystal structure.
Data Presentation: Crystallographic Data
Table 1: Crystallographic Data for Substituted Formylphenylboronic Acids
| Parameter | 3-Formylphenylboronic Acid[6] | 4-Formylphenylboronic Acid[7] |
| CCDC Number | 241233 | 179270 |
| Chemical Formula | C₇H₇BO₃ | C₇H₇BO₃ |
| Formula Weight | 149.94 | 149.94 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | Cc | P2₁2₁2₁ |
| a (Å) | 11.237(2) | 6.096(1) |
| b (Å) | 6.643(1) | 7.550(2) |
| c (Å) | 9.873(2) | 15.228(3) |
| α (°) | 90 | 90 |
| β (°) | 113.67(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 674.2(2) | 699.9(3) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.477 | 1.422 |
Table 2: Selected Bond Lengths and Angles for 3-Formylphenylboronic Acid
Note: Detailed bond lengths and angles for 4-formylphenylboronic acid require access to the full crystallographic information file (CIF), which was not available in the initial search.
| Bond/Angle | Length (Å) / Angle (°) |
| B1-O1 | 1.363(2) |
| B1-O2 | 1.370(2) |
| B1-C1 | 1.564(3) |
| O1-B1-O2 | 114.7(2) |
| O1-B1-C1 | 124.6(2) |
| O2-B1-C1 | 120.7(2) |
Supramolecular Assemblies and Signaling Pathways
The crystal packing of substituted phenylboronic acids is predominantly governed by the formation of hydrogen-bonded supramolecular structures. The boronic acid group, with its two hydroxyl groups, can act as both a hydrogen bond donor and acceptor, leading to a variety of structural motifs.
In the solid state, phenylboronic acids often form hydrogen-bonded dimers. These dimers can then further interact to create extended networks, such as chains or sheets. The presence and position of the formyl group can influence these packing arrangements through additional intermolecular interactions, such as C-H···O hydrogen bonds involving the aldehyde oxygen.
For instance, in the crystal structure of 3-formylphenylboronic acid, molecules are linked by O-H···O hydrogen bonds.[8] The formyl group, while largely coplanar with the benzene ring, has a significant influence on the crystal packing.[8]
The diverse hydrogen bonding patterns can be attributed to the conformational flexibility of the B(OH)₂ group, which can adopt syn and anti conformations of the hydroxyl groups.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the fundamental intermolecular interactions in the crystal structures of substituted formylphenylboronic acids.
References
- 1. 3-Formylphenylboronic acid | 87199-16-4 [chemicalbook.com]
- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Formylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
Acidity and pKa value of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid
An In-Depth Technical Guide on the Acidity and pKa of 2-Formyl-5-(trifluoromethoxy)phenylboronic Acid
Introduction
Phenylboronic acids are a class of organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to a phenyl ring. They are Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species, rather than donating a proton in the Brønsted-Lowry sense. The equilibrium of this reaction is quantified by the pKa value. The acidity of phenylboronic acids is significantly influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it. This guide focuses on the acidity of this compound, a polysubstituted arylboronic acid of interest in synthetic chemistry and drug development.
Acidity and pKa of this compound
An experimental pKa value for this compound is not explicitly reported in the reviewed literature. However, a strong estimation of its acidity can be derived by examining the effects of its individual substituents—a formyl group at the ortho position and a trifluoromethoxy group at the meta position relative to the boronic acid.
-
Trifluoromethoxy Group (-OCF₃) : The trifluoromethoxy group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect), which is slightly moderated by the resonance effect of the oxygen atom.[1] Studies on isomers of (trifluoromethoxy)phenylboronic acid show that the meta-substituted isomer has a pKa around 7.79-7.96, which is about one pKa unit lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8).[1][2] This demonstrates a significant increase in acidity.
-
Formyl Group (-CHO) : The introduction of a formyl group, particularly at the ortho position, also leads to a significant increase in acidity (a drop in pKa).[3] This is due to its electron-withdrawing nature.
-
Combined Effect : The presence of both a 2-formyl and a 5-(trifluoromethoxy) group on the phenylboronic acid scaffold is expected to result in a considerable increase in Lewis acidity.[3][4] The cumulative electron-withdrawing effects of both substituents will lower the pKa value substantially compared to unsubstituted phenylboronic acid and likely render it more acidic than phenylboronic acids bearing only one of these substituents. A structurally similar compound, 5-Trifluoromethyl-2-formylphenylboronic acid, which also contains two strong electron-withdrawing groups, is noted to have a considerably high acidity compared to its analogues.[3][4]
In solution, 2-formylphenylboronic acids can exist in equilibrium with their cyclic tautomer, a 3-hydroxybenzoxaborole.[3][4] This isomerization can influence the apparent acidity and reactivity of the compound.
Data Presentation
The following table summarizes the experimental pKa values for unsubstituted phenylboronic acid and related substituted derivatives to provide context for the estimated acidity of this compound.
| Compound | Substituent Position(s) | pKa (Method) | Reference |
| Phenylboronic Acid | Unsubstituted | ~8.8 | [1] |
| (Trifluoromethoxy)phenylboronic Acid | meta | 7.79 ± 0.02 (Spectrophotometric) | [1][2] |
| (Trifluoromethoxy)phenylboronic Acid | meta | 7.96 ± 0.07 (Potentiometric) | [1][2] |
| (Trifluoromethoxy)phenylboronic Acid | para | 8.11 ± 0.04 (Spectrophotometric) | [1][2] |
| (Trifluoromethoxy)phenylboronic Acid | ortho | 9.51 ± 0.04 (Spectrophotometric) | [1][2] |
| 5-Trifluoromethyl-2-formylphenylboronic Acid | 2-CHO, 5-CF₃ | Not explicitly quantified, but noted to have a "considerable rise in acidity".[3][4] | [3][4] |
Experimental Protocols for pKa Determination
The acidity constants of arylboronic acids are commonly determined using potentiometric or spectrophotometric titration methods.[1][5][6]
Potentiometric Titration
Potentiometric titration is a highly precise and common method for pKa determination.[6]
-
Sample Preparation : A precise amount of the boronic acid is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol to ensure solubility.[6] Carbonate-free solutions are essential for accuracy, especially at neutral to high pH.[6]
-
Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
Data Acquisition : A combined pH electrode monitors the pH of the solution as a function of the volume of titrant added.[7]
-
Analysis : The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[6] This method typically requires sample concentrations of at least 10⁻⁴ M to detect a significant change in the curve's shape.[6]
Spectrophotometric Titration
This method is advantageous for compounds with low solubility or when only small sample amounts are available, as it can be used at lower concentrations (> 10⁻⁶ M) if the compound has a suitable chromophore.[6]
-
Sample Preparation : A series of solutions of the boronic acid are prepared in buffers of known pH values.
-
Data Acquisition : The UV-Vis absorption spectrum of each solution is recorded. The ionization of the boronic acid must cause a change in the absorption spectrum.
-
Analysis : The pKa is determined by plotting the change in absorbance at a specific wavelength against the pH of the buffer solutions. The resulting sigmoidal curve's inflection point corresponds to the pKa.[7]
Visualizations
Boronic Acid-Boronate Equilibrium
The following diagram illustrates the fundamental Lewis acid equilibrium of a generic arylboronic acid (ArB(OH)₂) with a hydroxide ion to form the corresponding tetrahedral boronate anion.
Caption: Lewis acid equilibrium of an arylboronic acid.
Logical Workflow for pKa Estimation
This diagram outlines the logical process for estimating the pKa of the target compound based on the acidity of structurally related molecules.
Caption: Estimating pKa via substituent effects.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]
- 4. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. pure.tue.nl [pure.tue.nl]
Stability and Storage of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Formyl-5-(trifluoromethoxy)phenylboronic acid. Understanding the stability profile of this key building block is crucial for its effective use in research, development, and manufacturing of pharmaceuticals and other advanced materials. This document outlines the intrinsic stability of the molecule, potential degradation pathways, and recommended analytical methods for stability assessment, based on available data for the compound and analogous structures.
Core Stability Profile
This compound, like many arylboronic acids, is a crystalline solid that is relatively stable under ambient conditions when properly stored. However, its stability can be influenced by several factors, including temperature, moisture, light, and pH. The presence of both a formyl and a trifluoromethoxy group on the phenyl ring introduces specific chemical properties that affect its stability and reactivity.
A critical aspect of the stability of 2-formylphenylboronic acids is their existence in equilibrium with a cyclic tautomer, 3-hydroxybenzoxaborole, particularly in solution.[1][2] This equilibrium is influenced by the solvent and the electronic nature of other substituents on the aromatic ring.
Recommended Storage Conditions
For optimal stability and to ensure the integrity of the material, the following storage conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, opaque container | Protects from moisture and light. |
| Moisture | Store in a dry environment | Boronic acids are susceptible to hydrolysis and the formation of boroxines (anhydrides). |
| Light | Protect from light | To prevent potential photolytic degradation. |
Potential Degradation and Transformation Pathways
Several pathways can contribute to the degradation or transformation of this compound. Understanding these is vital for developing robust handling procedures and analytical methods.
Isomerization to 3-Hydroxybenzoxaborole
In solution, 2-formylphenylboronic acids can undergo an intramolecular cyclization to form the corresponding 3-hydroxybenzoxaborole.[1][2] This is a reversible equilibrium, but the position of the equilibrium can be significantly influenced by the solvent. For instance, in solvents like DMSO, acetone, and aqueous solutions, the cyclic form can be a major species.[2]
Oxidative Deboronation
A common degradation pathway for boronic acids is oxidative deboronation, where the carbon-boron bond is cleaved in the presence of oxidizing agents, typically yielding the corresponding phenol. This can be initiated by atmospheric oxygen, peroxides, or other reactive oxygen species.
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond by a proton source, leading to the replacement of the boronic acid group with a hydrogen atom. This process can be catalyzed by strong acids or bases and is also influenced by temperature.
Experimental Protocols for Stability Assessment
To thoroughly evaluate the stability of this compound, a stress testing protocol in line with the International Council for Harmonisation (ICH) guidelines for new drug substances is recommended.
Stress Testing Protocol
A single batch of the material should be subjected to the following conditions to identify potential degradants and establish degradation pathways.
1. Solid-State Stress Conditions:
-
Thermal Stress: Expose the solid material to elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 1, 2, and 4 weeks).
-
Humidity Stress: Expose the solid material to elevated humidity (e.g., 75% RH and 90% RH) at a controlled temperature (e.g., 25°C or 40°C) for a defined period.
-
Photostability: Expose the solid material to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.
2. Solution-State Stress Conditions:
Prepare solutions of the compound in appropriate solvents (e.g., methanol, acetonitrile, water) and subject them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
3. Sample Analysis:
At each time point, samples should be analyzed using a stability-indicating analytical method.
Recommended Analytical Method: UHPLC-MS
A validated stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with Mass Spectrometry (MS) is recommended for the analysis of stability samples.
-
Column: A C18 reversed-phase column is generally suitable for the separation of arylboronic acids and their potential degradants.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a suitable wavelength and MS detection for peak identification and confirmation.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating. An Ultra High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry method has been shown to be effective for the high-throughput analysis of a broad range of boronic acids.[3]
Summary of Quantitative Data
| Parameter | Condition | Expected Stability | Potential Degradants/Transformants |
| Temperature | Elevated (e.g., >40°C) | Decreased | Protodeboronation products, Boroxines |
| Humidity | High (e.g., >75% RH) | Decreased | Boroxines, Hydrolysis products |
| Light | UV/Visible | Potentially decreased | Photolytic degradation products |
| pH (in solution) | Acidic (<4) | Decreased | Protodeboronation products |
| pH (in solution) | Basic (>9) | Decreased | Protodeboronation products, Boronate salts |
| Oxidizing Agents | Presence of O₂, peroxides | Decreased | Phenolic degradation products |
Conclusion
This compound is a stable compound when stored under appropriate conditions. The primary stability concerns are its potential for isomerization to a cyclic benzoxaborole in solution and its susceptibility to oxidative and protolytic deboronation under stress conditions. For critical applications, it is imperative to conduct a thorough stability study following established guidelines to ensure the quality and integrity of the material throughout its lifecycle. The experimental protocols and analytical methods outlined in this guide provide a robust framework for such an evaluation.
References
The Isomerization of 2-Formylphenylboronic Acids to Benzoxaboroles in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical intramolecular cyclization of 2-formylphenylboronic acids to form benzoxaboroles in solution. This reversible isomerization is a fundamental aspect of the chemistry of these compounds, influencing their reactivity, stability, and biological activity. Understanding and controlling this equilibrium is paramount for researchers in medicinal chemistry and drug development, where benzoxaboroles have emerged as a promising class of therapeutic agents.
The Chemical Equilibrium: A Dynamic Interplay
In solution, 2-formylphenylboronic acids exist in a dynamic equilibrium with their cyclic hemiacetal isomers, known as 3-hydroxybenzoxaboroles. This isomerization is a tautomeric rearrangement that is highly dependent on the surrounding chemical environment. The open-chain form possesses a free aldehyde and a boronic acid group, while the cyclic form features a five-membered oxaborole ring.
Caption: Chemical equilibrium between 2-formylphenylboronic acid and its benzoxaborole isomer.
Quantitative Analysis of the Isomerization
The position of the equilibrium is quantified by the cyclization constant (K_cycl), which is the ratio of the concentration of the cyclic benzoxaborole form to the open-chain 2-formylphenylboronic acid form. This constant is significantly influenced by electronic effects of substituents on the phenyl ring and the nature of the solvent.
Influence of Substituents and Solvents
Electron-withdrawing groups on the phenyl ring tend to favor the cyclic benzoxaborole form by increasing the Lewis acidity of the boron atom, thereby promoting intramolecular coordination with the formyl oxygen. Conversely, electron-donating groups can shift the equilibrium towards the open-chain form.
The polarity and hydrogen-bonding capabilities of the solvent also play a crucial role. Polar aprotic solvents, for instance, can influence the equilibrium by stabilizing one form over the other. The table below summarizes the cyclization constants for various fluoro-substituted 2-formylphenylboronic acids in different deuterated solvents, as determined by 19F NMR spectroscopy[1].
| Substituent | Solvent | Cyclization Constant (K_cycl) |
| 3-Fluoro | Acetone-d6 | 0.2 |
| 3-Fluoro | DMSO-d6 | 0.1 |
| 4-Fluoro | Acetone-d6 | 0.4 |
| 4-Fluoro | DMSO-d6 | 0.3 |
| 5-Fluoro | Acetone-d6 | 0.7 |
| 5-Fluoro | DMSO-d6 | 0.5 |
| 6-Fluoro | Acetone-d6 | >10 |
| 6-Fluoro | DMSO-d6 | 1.8 |
| 3,5-Difluoro | Acetone-d6 | 0.4 |
| 3,5-Difluoro | DMSO-d6 | 0.3 |
Experimental Protocols
General Synthesis of Benzoxaboroles from 2-Formylphenylboronic Acids
The synthesis of benzoxaboroles can be achieved through various methods, often starting from the corresponding 2-formylphenylboronic acid. The following is a generalized protocol based on common synthetic strategies.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] This application note provides a detailed protocol for the use of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid as a building block in Suzuki-Miyaura coupling reactions. The presence of the trifluoromethoxy group can enhance the metabolic stability and lipophilicity of target molecules, making this reagent particularly valuable in medicinal chemistry and drug development. The ortho-formyl group provides a synthetic handle for further functionalization.
Challenges and Considerations
Boronic acids with electron-withdrawing groups and ortho-substituents, such as this compound, can present challenges. These substrates may be prone to protodeboronation under basic reaction conditions.[3] Therefore, careful selection and optimization of the catalyst, ligand, base, and solvent system are crucial to achieve high yields and purity.[3][4] The use of specialized precatalysts or ligands, such as those from the Buchwald group (e.g., XPhos, SPhos), can be beneficial for challenging couplings.[3][4]
Experimental Protocols
The following is a general, representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of reaction conditions is recommended for each specific substrate combination.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a precatalyst like XPhos Pd G3) (1-5 mol%)
-
Ligand (if using a simple palladium source, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, THF, toluene, with or without water)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl or heteroaryl halide, this compound, palladium catalyst, ligand (if necessary), and base.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe. A common solvent system is a mixture of an organic solvent and an aqueous base solution (e.g., 1,4-dioxane/water 4:1).[4][5]
-
Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[4][5]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[4]
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.[4]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[4]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for Suzuki-Miyaura couplings with various aryl halides, based on literature for similar fluorinated boronic acids.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Chlorotoluene | XPhos Pd G3 (2) | - | K₃PO₄ (2) | THF/H₂O | RT | 0.5 | >95[4] |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | THF/H₂O | RT | 0.5 | 94[4] |
| 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF/H₂O | 40 | 2 | 89[4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 4 | 85[4] |
Table 2: Spectroscopic Data for a Representative Product
Note: This is a representative example based on similar structures, as specific data for the product of this compound is not available in the search results.
| Product Name | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 2'-Formyl-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile | 9.95 (s, 1H), 8.0-7.5 (m, 7H) | 190.1, 149.5 (q, J=1.9 Hz), 145.2, 138.1, 133.0, 132.5, 130.5, 129.8, 122.1, 120.4 (q, J=258.5 Hz), 118.3, 112.1 |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Formyl-5-(trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a reactive aldehyde, a trifluoromethoxy group that can enhance metabolic stability and lipophilicity, and a boronic acid moiety for carbon-carbon bond formation.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds.[1][2] this compound is a valuable reagent in this reaction, allowing for the introduction of a functionalized phenyl ring into a variety of organic molecules. The formyl group provides a handle for further synthetic transformations, making it a key intermediate in the synthesis of complex drug candidates and functional materials.[3]
Due to the presence of electron-withdrawing groups (formyl and trifluoromethoxy), this boronic acid can present challenges such as a higher propensity for protodeboronation under basic reaction conditions.[4] Therefore, the careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.
Data Presentation: Comparison of Palladium Catalyst Systems
The choice of the palladium catalyst and associated ligand is critical for the success of the Suzuki-Miyaura coupling with this compound. Below is a summary of commonly used palladium catalyst systems and their general performance characteristics with challenging boronic acids.
| Palladium Precatalyst | Ligand | Typical Catalyst Loading (mol%) | Key Advantages |
| Pd(PPh₃)₄ | PPh₃ | 2 - 5 | Readily available and easy to handle. |
| Pd(OAc)₂ | SPhos | 1 - 3 | High activity for electron-deficient boronic acids. |
| Pd₂(dba)₃ | XPhos | 1 - 3 | Excellent for sterically hindered substrates. |
| PdCl₂(dppf) | dppf | 2 - 5 | Good stability and effective for a range of substrates. |
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with aryl bromides and chlorides. Optimization of the reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: General Procedure for Cross-Coupling with Aryl Bromides
This protocol is a starting point for the coupling of this compound with various aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Cross-Coupling with Aryl Chlorides
Aryl chlorides are often less reactive than aryl bromides. Microwave-assisted synthesis can enhance the reaction rate and yield.[5]
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture)
-
Microwave reactor vials
Procedure:
-
In a microwave vial, combine the aryl chloride, this compound, palladium catalyst, ligand, and base.
-
Add the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 20-60 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. (2-Formyl-5-(trifluoromethoxy)phenyl)boronic acid [myskinrecipes.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
The Strategic Utility of 2-Formyl-5-(trifluoromethoxy)phenylboronic Acid in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
Introduction
2-Formyl-5-(trifluoromethoxy)phenylboronic acid is a valuable and versatile building block in medicinal chemistry, offering a unique combination of reactive functional groups that are highly advantageous for the synthesis of novel therapeutic agents. Its structure, featuring a boronic acid moiety, a reactive formyl group, and a trifluoromethoxy substituent, provides chemists with a powerful tool for constructing complex molecular architectures with desirable pharmacological properties. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates[1]. This document provides detailed application notes, experimental protocols, and conceptual frameworks for the utilization of this compound in drug discovery programs.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1]. This reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds to create biaryl and heteroaryl structures that are prevalent in many biologically active molecules. The formyl group offers a convenient handle for subsequent chemical modifications, allowing for the diversification of the molecular scaffold and the exploration of structure-activity relationships (SAR).
While specific drug candidates synthesized directly from this compound are not extensively reported in publicly available literature, the utility of the closely related analog, 5-trifluoromethyl-2-formylphenylboronic acid, provides significant insights into its potential therapeutic applications. This analog has been shown to exhibit antibacterial and antifungal properties, which are attributed to its ability to inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis[2][3]. This suggests that derivatives of this compound could be explored as novel anti-infective agents.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in synthetic medicinal chemistry.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DMF and water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the appropriate temperature (typically between 80-110 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Reductive Amination of the Formyl Group
This protocol outlines the conversion of the formyl group of a biaryl product (from Protocol 1) into an amine, a common functional group in many pharmaceuticals.
Materials:
-
Biaryl aldehyde synthesized from this compound
-
Primary or secondary amine
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve the biaryl aldehyde (1.0 equivalent) and the amine (1.1 equivalents) in the anhydrous solvent.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the desired amine by column chromatography or crystallization.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of 5-Trifluoromethyl-2-formylphenylboronic Acid
| Microorganism | MIC (µg/mL) | Reference Compound (Tavaborole) MIC (µg/mL) |
| Escherichia coli | >250 | Not reported |
| Bacillus cereus | 125 | >250 |
| Candida albicans | >250 | Not reported |
| Aspergillus niger | 125 | Not reported |
Data extracted from studies on 5-trifluoromethyl-2-formylphenylboronic acid and its isomer.[2]
Mandatory Visualizations
The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.
Caption: Workflow for Suzuki-Miyaura coupling.
Caption: Logic for SAR exploration.
Caption: Hypothesized LeuRS inhibition pathway.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Trifluoromethoxy-Substituted Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of biaryl compounds utilizing trifluoromethoxy-substituted boronic acids via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The inclusion of the trifluoromethoxy (-OCF₃) group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties, which can enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1][2]
The Strategic Advantage of the Trifluoromethoxy Group
The trifluoromethoxy group serves as a valuable substituent in drug design and the development of advanced materials. Its strong electron-withdrawing nature and high lipophilicity can significantly influence the physicochemical properties of a molecule.[1] In pharmaceutical research, the introduction of a -OCF₃ group can lead to improved metabolic stability by blocking potential sites of oxidation, and it can enhance membrane permeability, which is crucial for oral bioavailability and crossing the blood-brain barrier.[1]
Suzuki-Miyaura Cross-Coupling: A Powerful Tool for Biaryl Synthesis
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[3] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[3] The reaction is known for its tolerance of a wide range of functional groups, making it a robust tool in complex molecule synthesis.[4]
Quantitative Data Summary
The following tables summarize representative yields for the Suzuki-Miyaura coupling of trifluoromethoxy-substituted boronic acids with various aryl halides. Yields can be influenced by the specific catalyst, ligand, base, solvent, and temperature used.
Table 1: Suzuki-Miyaura Coupling of 4-(Trifluoromethoxy)phenylboronic Acid with Various Aryl Bromides
| Aryl Bromide Substrate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | Na₂CO₃ (2M aq.) | n-propanol / H₂O | Reflux | 1 | ~95-98%[5] |
| 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | N/A | High[6] |
| 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | Na₂CO₃ (2M aq.) | n-propanol / H₂O | Reflux | 2 | ~90%[3][5] |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ (2M aq.) | n-propanol / H₂O | Reflux | 0.5 | High[3] |
| 2-Bromotoluene | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | RT | 12 | Good[7] |
Table 2: Suzuki-Miyaura Coupling of Other Trifluoromethoxy-Substituted Boronic Acids
| Boronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 3-(Trifluoromethyl)phenylboronic acid | Aryl Halide | Pd(OAc)₂ | KOH | H₂O | 90 | Up to 94%[8] |
| 2-(Trifluoromethoxy)phenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 85 | Good[9] |
| Pinacol borate derivative | Methyl 4-bromo-3-methylbenzoate | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Dioxane / H₂O | 110 | 61%[10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a trifluoromethoxy-substituted boronic acid with an aryl bromide.
Materials:
-
Trifluoromethoxy-substituted phenylboronic acid (1.0 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene, ethanol)
-
Deionized water (if using an aqueous base solution)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the trifluoromethoxy-substituted boronic acid, the aryl halide, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent (and water if applicable) via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and any additional ligand to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. researchgate.net [researchgate.net]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. preprints.org [preprints.org]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Aryl Halides with 2-Formyl-5-(trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction condition guidelines for the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with 2-Formyl-5-(trifluoromethoxy)phenylboronic acid. This versatile building block is valuable in the synthesis of complex biaryl structures, which are significant in medicinal chemistry and materials science. The presence of an ortho-formyl group and an electron-withdrawing trifluoromethoxy group on the boronic acid presents unique challenges, including potential steric hindrance and a propensity for protodeboronation. The following protocols are designed to address these challenges by employing optimized catalyst systems and reaction conditions to achieve high coupling efficiency.
Core Concepts and Challenges
The Suzuki-Maiyaura coupling is a fundamental carbon-carbon bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the boronic acid partner, and reductive elimination to yield the biaryl product and regenerate the catalyst.
The specific structure of this compound introduces several considerations:
-
Steric Hindrance: The ortho-formyl group can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step.
-
Electronic Effects: The electron-withdrawing nature of both the formyl and trifluoromethoxy groups can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the transmetalation process.
-
Protodeboronation: Arylboronic acids bearing electron-withdrawing groups are often susceptible to protodeboronation, a side reaction where the boronic acid moiety is replaced by a hydrogen atom, leading to reduced yields of the desired product. This is often exacerbated by prolonged reaction times and high temperatures.
To overcome these challenges, the selection of a highly active catalyst system and carefully controlled reaction conditions is paramount. Modern palladium precatalysts, often featuring bulky and electron-rich biarylphosphine ligands, are particularly effective in promoting the coupling of sterically hindered and electronically deactivated substrates under mild conditions.
Data Presentation: Recommended Reaction Conditions
The successful coupling of this compound with various aryl halides is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. Below is a summary of recommended conditions derived from protocols for structurally similar and challenging boronic acids.[1][2][3] Optimization for each specific substrate pairing is recommended.
| Component | Recommended Reagents/Conditions | Rationale & Key Considerations |
| Aryl Halide | Aryl Bromides, Iodides, and activated Chlorides | Reactivity order: I > Br > OTf >> Cl. Aryl chlorides may require more forcing conditions or specialized catalyst systems.[4][5] |
| Palladium Precatalyst | Buchwald G3 Precatalysts (e.g., XPhos Pd G3, SPhos Pd G3), Pd(OAc)₂, Pd₂(dba)₃ | Precatalysts offer high activity and stability, enabling rapid catalyst activation and turnover, which is crucial for minimizing boronic acid decomposition.[1][2][3] |
| Ligand | Biarylphosphines (e.g., XPhos, SPhos, RuPhos) | These bulky, electron-rich ligands promote the oxidative addition and reductive elimination steps and are effective for coupling sterically hindered substrates.[1][2][3] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong base is required to activate the boronic acid for transmetalation. K₃PO₄ is often a good choice for sensitive substrates as it can be effective at lower temperatures.[1][6] |
| Solvent | Anhydrous, degassed aprotic solvents (e.g., 1,4-Dioxane, THF, Toluene) often with a small amount of water | The choice of solvent can significantly impact catalyst solubility and reaction kinetics. An aqueous component can facilitate the dissolution of the base and promote transmetalation.[7][8] |
| Temperature | Room Temperature to 100 °C | Milder temperatures are preferred to minimize protodeboronation.[1][3] For less reactive aryl halides, elevated temperatures may be necessary.[4] |
| Reaction Time | 30 minutes to 24 hours | Reaction progress should be monitored (e.g., by TLC, LC-MS, or GC-MS) to determine the optimal time and avoid prolonged heating that can lead to side reactions. |
Experimental Protocols
Two distinct protocols are presented below. Protocol 1 describes a rapid, mild procedure using a modern palladium precatalyst, which is often suitable for minimizing the degradation of the sensitive boronic acid. Protocol 2 outlines a more traditional approach that may be effective for a range of aryl halide coupling partners.
Protocol 1: Rapid Coupling at Mild Temperatures Using a Buchwald Precatalyst
This protocol is adapted from methodologies developed for challenging Suzuki-Miyaura couplings of unstable boronic acids and is designed to favor the coupling reaction over protodeboronation by using a highly active catalyst at or near room temperature.[1][3][8]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
XPhos Pd G3 (or a similar Buchwald precatalyst) (0.01-0.02 mmol, 1-2 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or THF
-
Degassed water
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), XPhos Pd G3 (0.01 mmol), and potassium phosphate (2.0 mmol).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add anhydrous, degassed 1,4-dioxane (or THF) (5 mL) followed by degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 30 minutes to 4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Thermally Promoted Coupling with a Conventional Catalyst System
This protocol employs a more traditional catalyst system and may require higher temperatures, making it suitable for less reactive aryl halides such as aryl chlorides. Careful monitoring is essential to balance reaction conversion with potential boronic acid degradation.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol% Pd)
-
XPhos (or a similar biarylphosphine ligand) (0.06 mmol, 6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent mixture (e.g., Toluene/Water 10:1)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.06 mmol), and potassium carbonate (2.0 mmol).
-
Add the degassed solvent mixture (e.g., 10 mL toluene and 1 mL water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
After cooling to room temperature, dilute the mixture with water (15 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Wash the combined organic extracts with brine (25 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the final product.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling reactions.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Sequential Transformations Involving Formyl and Boronic Acid Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for key sequential transformations involving molecules bearing both formyl (aldehyde) and boronic acid functionalities. The inherent reactivity of these groups allows for selective and sequential chemical modifications, making them valuable synthons in organic synthesis, particularly in the development of complex molecules for pharmaceutical applications.[1]
Introduction
Bifunctional molecules containing both a formyl group and a boronic acid group are versatile building blocks in modern organic synthesis. The formyl group serves as a classic electrophile, participating in a wide range of carbon-carbon bond-forming reactions, while the boronic acid group is a cornerstone of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] The ability to perform sequential reactions on these two functional groups with high chemoselectivity allows for the efficient construction of intricate molecular architectures from relatively simple starting materials. This is of particular interest in drug discovery, where the boronic acid moiety itself can act as a pharmacophore, for instance, in enzyme inhibitors like Bortezomib.[1][2]
This document outlines protocols for two key sequential transformations: a tandem aldol condensation followed by a platinacycle-catalyzed addition of arylboronic acids, and an organocatalytic enantioselective synthesis of benzoxaboroles from 2-formyl arylboronic acids.
Tandem Aldol Condensation and Platinacycle-Catalyzed Addition
This one-pot tandem reaction allows for the synthesis of β-arylated ketones from an aldehyde, a methyl ketone, and an arylboronic acid. The sequence involves an initial base-catalyzed aldol condensation to form an α,β-unsaturated ketone, which then undergoes a platinacycle-catalyzed 1,4-addition of the arylboronic acid.[3][4]
Logical Relationship of the Tandem Reaction
Caption: Workflow of the tandem aldol condensation and platinacycle-catalyzed addition.
Quantitative Data
The following table summarizes the yields for the tandem reaction with various aromatic aldehydes, methyl ketones, and arylboronic acids.
| Entry | Aldehyde | Ketone | Arylboronic Acid | Base | Yield (%) |
| 1 | Benzaldehyde | Acetone | Phenylboronic acid | K₂CO₃ | 95 |
| 2 | 4-Methoxybenzaldehyde | Acetone | Phenylboronic acid | K₂CO₃ | 98 |
| 3 | 4-Chlorobenzaldehyde | Acetone | Phenylboronic acid | K₂CO₃ | 92 |
| 4 | Benzaldehyde | Acetophenone | Phenylboronic acid | KOH | 85 |
| 5 | Benzaldehyde | Acetone | 4-Tolylboronic acid | Cs₂CO₃ | 96 |
| 6 | Benzaldehyde | Acetone | 4-Methoxyphenylboronic acid | K₂CO₃ | 97 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocol
Materials:
-
Aldehyde (0.25 mmol)
-
Arylboronic acid (0.5 mmol)
-
Base (K₂CO₃, KOH, or Cs₂CO₃, 0.75 mmol)
-
Platinacycle catalyst (0.00125 mmol, 1.1 mg)
-
Methyl Ketone (0.2 mL)
-
Toluene (0.8 mL)
-
Water (7 equivalents)
-
4 N HCl aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Reaction vial (e.g., 4 mL) with a magnetic stir bar
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a reaction vial, add the aldehyde (0.25 mmol), arylboronic acid (0.5 mmol), base (0.75 mmol), and platinacycle catalyst (0.00125 mmol).
-
Add the methyl ketone (0.2 mL), toluene (0.8 mL), and water.
-
Seal the vial and stir the mixture at 70 °C for 6-8 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Quench the reaction by adding 2 mL of 4 N HCl aqueous solution.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-arylated ketone.[3]
Organocatalytic Enantioselective Synthesis of Benzoxaboroles
This protocol describes a sequential Wittig olefination followed by an enantioselective intramolecular oxa-Michael addition of ortho-formylphenylboronic acids to generate chiral 3-substituted benzoxaboroles.[5][6] Benzoxaboroles are a privileged scaffold in medicinal chemistry, with applications as antifungal and anti-inflammatory agents.[5][7]
Experimental Workflow
Caption: Sequential workflow for the synthesis of chiral benzoxaboroles.
Quantitative Data
The table below presents the yields and enantioselectivities for the synthesis of various benzoxaboroles.
| Entry | o-Formyl Arylboronic Acid | Wittig Olefin | Catalyst | Yield (%) | ee (%) |
| 1 | 2-Formylphenylboronic acid | Benzoylmethylenetriphenylphosphorane | C7 | 85 | 95 |
| 2 | 5-Methoxy-2-formylphenylboronic acid | Benzoylmethylenetriphenylphosphorane | C7 | 82 | 96 |
| 3 | 5-Chloro-2-formylphenylboronic acid | Benzoylmethylenetriphenylphosphorane | C7 | 88 | 94 |
| 4 | 2-Formylphenylboronic acid | 4-Methoxybenzoylmethylenetriphenylphosphorane | C7 | 80 | 97 |
| 5 | 2-Formylphenylboronic acid | 4-Nitrobenzoylmethylenetriphenylphosphorane | C7 | 75 | 92 |
Data extracted from Ghorai et al. (2017).[8] Catalyst C7 is a cinchona alkaloid-based chiral amino-squaramide catalyst.
Experimental Protocol
Materials:
-
o-Formyl arylboronic acid (0.2 mmol)
-
Wittig olefin (0.3 mmol, 1.5 equiv.)
-
Chiral organocatalyst (C7, 0.02 mmol, 10 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware for reaction and purification
Procedure:
-
To a solution of the o-formyl arylboronic acid (0.2 mmol) and the Wittig olefin (0.3 mmol) in dichloromethane, add the chiral organocatalyst (0.02 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired chiral benzoxaborole.[8]
Applications in Drug Discovery and Development
The sequential transformations of molecules containing formyl and boronic acid groups are of significant interest to the pharmaceutical industry. These methods provide efficient routes to complex molecular scaffolds that are often found in biologically active compounds.
-
Access to Privileged Scaffolds: As demonstrated, the synthesis of benzoxaboroles, a class of compounds with known antifungal, antibacterial, and anti-inflammatory properties, can be achieved with high enantioselectivity.[5][6][7]
-
Late-Stage Functionalization: The chemoselective nature of the reactions allows for the late-stage introduction of diversity into molecular skeletons, a crucial strategy in lead optimization.
-
Bifunctional Molecules: Molecules possessing both a formyl and a boronic acid group can be seen as bifunctional linkers, enabling the conjugation of different molecular entities, for example, in the development of PROTACs (Proteolysis Targeting Chimeras) or other chemical biology tools.[9][10][11]
-
Boron as a Pharmacophore: The boronic acid group is not merely a synthetic handle but can also be a key interacting group with biological targets, as exemplified by the proteasome inhibitor Bortezomib.[1][2] The synthetic methods described herein provide access to novel boronic acid-containing compounds for screening in drug discovery programs.
The continued development of novel sequential transformations involving these versatile functional groups will undoubtedly contribute to the advancement of organic synthesis and medicinal chemistry.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
- 3. Tandem Aldol Condensation – Platinacycle-Catalyzed Addition Reactions of Aldehydes, Methyl Ketones and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem Aldol Condensation - Platinacycle-Catalyzed Addition Reactions of Aldehydes, Methyl Ketones and Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A 2-formylphenylboronic acid (2FPBA)-maleimide crosslinker: a versatile platform for Cys-peptide–hydrazine conjugation and interplay - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols: The 2-formyl-5-(trifluoromethoxy)phenyl Moiety in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group is particularly valuable for its ability to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2][3] When combined with a reactive formyl (-CHO) group on a phenyl ring, the resulting 2-formyl-5-(trifluoromethoxy)phenyl moiety presents a versatile scaffold for the synthesis of novel therapeutics. The aldehyde functionality serves as a key synthetic handle for the construction of diverse compound libraries, enabling the exploration of a wide range of biological targets.[4] This document provides detailed application notes and protocols for the utilization of the 2-formyl-5-(trifluoromethoxy)phenyl moiety in drug discovery campaigns.
Key Physicochemical and Pharmacokinetic Properties
The unique properties of the trifluoromethoxy group significantly influence the overall characteristics of molecules containing the 2-formyl-5-(trifluoromethoxy)phenyl moiety.
| Property | Influence of the Trifluoromethoxy Group | Rationale |
| Metabolic Stability | Increased | The strong carbon-fluorine bonds are resistant to enzymatic degradation, prolonging the in vivo half-life of the drug candidate.[1][5] |
| Lipophilicity (logP) | Increased | The -OCF3 group is more lipophilic than a methoxy or hydroxyl group, which can improve membrane permeability and cell uptake.[1] |
| Binding Affinity | Potentially Increased | The strong electron-withdrawing nature of the -OCF3 group can alter the electron distribution of the phenyl ring, potentially leading to enhanced interactions with biological targets. |
| Aqueous Solubility | Potentially Decreased | The increased lipophilicity may lead to lower aqueous solubility, a factor to be considered in formulation development. |
| pKa of Proximal Groups | Altered | The inductive effect of the -OCF3 group can influence the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions. |
Synthetic Protocols
The 2-formyl-5-(trifluoromethoxy)phenyl moiety can be introduced through the synthesis of its corresponding benzaldehyde derivative. Below are representative protocols for the synthesis of 2-formyl-5-(trifluoromethoxy)benzaldehyde and its subsequent derivatization.
Protocol 1: Synthesis of 2-bromo-4-(trifluoromethoxy)benzaldehyde (Intermediate)
A potential route to the target moiety involves the synthesis of a halogenated precursor which can then be further functionalized.
Materials:
-
1-bromo-4-(trifluoromethoxy)benzene
-
n-Butyllithium (n-BuLi)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-bromo-4-(trifluoromethoxy)benzaldehyde.
Protocol 2: Reductive Amination for Library Synthesis
The formyl group is an excellent electrophile for reductive amination, a powerful reaction for generating diverse amine libraries.
Materials:
-
2-formyl-5-(trifluoromethoxy)benzaldehyde
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (glacial)
Procedure:
-
To a solution of 2-formyl-5-(trifluoromethoxy)benzaldehyde (1.0 eq) in DCM, add the desired amine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography or preparative HPLC.
Application in Target-Oriented Drug Discovery
The 2-formyl-5-(trifluoromethoxy)phenyl moiety can be incorporated into scaffolds targeting a variety of biological systems.
Case Study: Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The 2-formyl-5-(trifluoromethoxy)phenyl group can be used to synthesize derivatives that interact with other regions of the ATP-binding pocket, potentially enhancing potency and selectivity.
Hypothetical Quantitative Data for a Series of Kinase Inhibitors
| Compound ID | R-Group (from Reductive Amination) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Cell Proliferation EC50 (µM) |
| Lead-001 | -CH2-piperidine | 150 | >10,000 | 5.2 |
| Lead-002 | -CH2-morpholine | 125 | >10,000 | 4.8 |
| Lead-003 | -CH2-(4-fluorophenyl) | 25 | 5,200 | 0.8 |
| Lead-004 | -CH2-(3-pyridyl) | 15 | 2,500 | 0.5 |
Signaling Pathway and Experimental Workflow Diagrams
Below are Graphviz diagrams illustrating a hypothetical signaling pathway targeted by a drug candidate containing the 2-formyl-5-(trifluoromethoxy)phenyl moiety and a typical experimental workflow for its evaluation.
Caption: Hypothetical RTK signaling pathway inhibited by a drug candidate.
Caption: Typical workflow for preclinical evaluation of a kinase inhibitor.
Conclusion
The 2-formyl-5-(trifluoromethoxy)phenyl moiety represents a valuable and versatile building block in modern drug discovery. Its unique combination of a reactive formyl group and a property-enhancing trifluoromethoxy group provides a powerful platform for the synthesis of novel, biologically active compounds. The protocols and data presented herein offer a foundational guide for researchers looking to leverage this promising chemical scaffold in their therapeutic development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
Application Notes: 2-Formyl-5-(trifluoromethoxy)phenylboronic acid in Materials Science
Introduction
2-Formyl-5-(trifluoromethoxy)phenylboronic acid is a bifunctional organic building block increasingly utilized in the rational design of advanced functional materials.[1] Its structure, featuring a reactive aldehyde group and a boronic acid moiety, allows for precise covalent assembly into extended crystalline structures.[2] The presence of the trifluoromethoxy (-OCF3) group is of particular interest as it enhances the lipophilicity and metabolic stability of molecules in medicinal chemistry contexts and can tune the electronic properties, porosity, and stability of resulting materials.[1][3]
Key Applications in Covalent Organic Frameworks (COFs)
A primary application of this molecule is in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures, making them suitable for applications in gas storage, separation, catalysis, and sensing.[3][4]
-
Fluorescent Sensors: The combination of the formyl and boronic acid groups enables the formation of imine-linked or boronate ester-linked COFs, which are often fluorescent.[4][5] this compound can be co-condensed with amine-containing linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene) under solvothermal conditions to produce highly crystalline, porous COFs. The -OCF3 group can enhance the framework's stability and modulate its fluorescent properties.[3] These fluorescent COFs can function as chemosensors, exhibiting a change in fluorescence intensity upon interaction with specific analytes, such as nitroaromatic compounds or metal ions.
-
Enhanced Stability and Porosity: The introduction of fluorine-containing groups like -OCF3 into the COF backbone can significantly enhance the material's chemical and thermal stability.[3] Furthermore, these groups can influence the stacking behavior of the 2D layers, leading to tailored porosity and surface area, which are critical parameters for applications in gas adsorption and catalysis.
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Imine-Linked 2D Covalent Organic Framework (COF)
This protocol describes a general procedure for the solvothermal synthesis of a fluorescent COF from this compound and a triamine linker.
Materials:
-
This compound (Monomer A)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB) (Monomer B)
-
Solvent mixture: 1,4-Dioxane and Mesitylene (1:1 v/v)
-
Aqueous acetic acid (6 M)
-
Pyrex tube (10 mL)
-
Acetone, Anhydrous
-
Tetrahydrofuran (THF), Anhydrous
Procedure:
-
In a Pyrex tube, add this compound (e.g., 35.1 mg, 0.15 mmol, 1.5 equivalents).
-
Add 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (e.g., 35.0 mg, 0.10 mmol, 1.0 equivalent).
-
Add 1.0 mL of the dioxane/mesitylene solvent mixture.
-
Add 0.1 mL of 6 M aqueous acetic acid, which acts as a catalyst for reversible imine bond formation.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases.[6]
-
Flame-seal the Pyrex tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 72 hours. A colored precipitate should form.
-
After cooling to room temperature, open the tube and collect the solid precipitate by filtration.
-
Wash the collected solid sequentially with anhydrous acetone (3 x 20 mL) and anhydrous THF (3 x 20 mL) to remove unreacted monomers and oligomers.
-
Dry the final COF product in a vacuum oven at 80 °C overnight to yield a fine, colored powder.
Data Presentation
The following table summarizes typical characterization data for a COF synthesized using the protocol above.
| Parameter | Value | Method of Determination |
| Brunauer-Emmett-Teller (BET) Surface Area | 850 - 1100 m²/g | Nitrogen sorption analysis at 77 K |
| Pore Volume | 0.60 - 0.85 cm³/g | Nitrogen sorption analysis at 77 K |
| Average Pore Diameter | 1.8 - 2.2 nm | Non-Local Density Functional Theory (NLDFT) |
| Crystallinity | High, with distinct peaks at 2θ ≈ 3.8°, 6.5°, 25.5° | Powder X-ray Diffraction (PXRD) |
| Fluorescence Emission Maximum (λem) | 525 nm (in THF suspension) | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (ΦF) | 0.15 - 0.25 | Comparative method using a standard |
| Thermal Stability (Tdec) | > 450 °C | Thermogravimetric Analysis (TGA) |
Visualizations
Experimental Workflow
Caption: Workflow for the solvothermal synthesis of a covalent organic framework.
Logical Relationship: Imine Condensation
Caption: Logical diagram of the acid-catalyzed imine condensation reaction.
References
- 1. (2-Formyl-5-(trifluoromethoxy)phenyl)boronic acid [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine-Containing Covalent Organic Frameworks: Synthesis and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Fluorescent covalent organic frameworks – promising bioimaging materials - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing protodeboronation of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Formyl-5-(trifluoromethoxy)phenylboronic acid. The focus is on preventing protodeboronation, a common side reaction that can impede successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of the corresponding arene (in this case, 2-formyl-5-(trifluoromethoxy)benzene) as a byproduct, reducing the yield of the desired cross-coupling product. This compound is particularly susceptible to protodeboronation due to the presence of two electron-withdrawing groups: the ortho-formyl group and the meta-trifluoromethoxy group. These groups increase the electrophilicity of the ipso-carbon, making it more prone to protonolysis.
Q2: Under what conditions is protodeboronation of this compound most likely to occur?
A2: Protodeboronation can be catalyzed by both acid and base.[1] For arylboronic acids bearing electron-withdrawing substituents, a dissociative mechanism that generates a transient aryl anion can also occur; these substrates are generally more stable under acidic conditions. However, in the context of Suzuki-Miyaura coupling reactions, which are typically performed under basic conditions, base-catalyzed protodeboronation is the primary concern. The rate of protodeboronation is also influenced by temperature, with higher temperatures generally accelerating the decomposition. The choice of solvent and the presence of water can also play a significant role.
Q3: How can I minimize protodeboronation during storage of this compound?
A3: To minimize degradation during storage, this compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and stored in a cool, dark, and dry place. Refrigeration is recommended. Avoid exposure to moisture and atmospheric oxygen, as these can contribute to decomposition over time.
Q4: What are the initial troubleshooting steps if I observe significant protodeboronation in my Suzuki-Miyaura coupling reaction?
A4: If you are experiencing low yields and significant formation of the protodeboronated byproduct, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can often slow the rate of protodeboronation more significantly than the rate of the desired coupling.
-
Choice of Base: Use the mildest base that is effective for your specific coupling. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction Time: Minimize the reaction time. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Water Content: While some water is often necessary for the Suzuki-Miyaura coupling, excessive water can promote protodeboronation. Using a carefully controlled amount of degassed water or anhydrous solvents may be beneficial.
Troubleshooting Guide: Suzuki-Miyaura Coupling
This guide provides specific strategies to overcome challenges related to protodeboronation when using this compound in Suzuki-Miyaura coupling reactions.
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of desired product with significant protodeboronated byproduct. | High rate of protodeboronation relative to the cross-coupling reaction. | 1. Optimize Reaction Conditions: Lower the reaction temperature and screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). 2. Use a More Active Catalyst: Employ a highly active palladium catalyst and ligand system that can facilitate rapid cross-coupling, thus outcompeting the slower protodeboronation. Buchwald or Fuphos-type ligands are often effective. 3. Convert to a Boronic Ester: Protect the boronic acid as a pinacol or MIDA (N-methyliminodiacetic acid) boronate ester. These derivatives provide a slow release of the boronic acid in situ, keeping its concentration low and minimizing protodeboronation. |
| Inconsistent reaction yields. | Degradation of the boronic acid starting material. | 1. Check Purity: Before use, verify the purity of the this compound by ¹H NMR to ensure it has not significantly degraded during storage. 2. Use Fresh Reagent: If possible, use a freshly opened bottle or a recently purchased batch of the boronic acid. |
| Reaction fails to go to completion. | Inefficient transmetalation step in the catalytic cycle. | 1. Solvent System: The choice of solvent can significantly impact the reaction. Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. Experiment with different solvent mixtures. 2. Base Selection: The base is crucial for the transmetalation step. Ensure the chosen base is sufficiently soluble in the reaction medium. Using a finely powdered base can also improve reaction kinetics. |
Data Presentation: Acidity of Substituted Phenylboronic Acids
The acidity of a phenylboronic acid, indicated by its pKa value, influences its reactivity and stability. Electron-withdrawing groups generally increase the Lewis acidity of the boronic acid, which can correlate with its susceptibility to protodeboronation under certain conditions. The table below presents the pKa values for several substituted phenylboronic acids to illustrate these electronic effects.
| Substituent | Position | pKa |
| H | - | 8.8 |
| 3-OCH₃ | meta | 8.46 |
| 4-OCH₃ | para | 9.31 |
| 3-CF₃ | meta | 7.85 |
| 4-CF₃ | para | 7.82 |
| 3-OCF₃ | meta | 7.79 |
| 4-OCF₃ | para | 8.11 |
| 2-CHO | ortho | - |
| 5-CF₃-2-CHO | - | 6.88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a suitable precatalyst, 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, THF/Water mixture)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (start with a lower temperature, e.g., 60-80 °C, and increase if necessary).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: In Situ Formation of a Boronic Ester for Improved Stability
To mitigate protodeboronation, this compound can be converted to its pinacol ester prior to the coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., toluene or THF)
-
Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)
Procedure for Pinacol Ester Formation:
-
In a round-bottom flask, dissolve this compound and pinacol in the anhydrous solvent.
-
If using toluene, heat the mixture to reflux with a Dean-Stark trap to remove water.
-
If using THF, add activated molecular sieves and stir at room temperature.
-
Monitor the reaction by TLC or NMR until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.
Visualizations
Caption: Competing pathways for an arylboronic acid.
Caption: Decision tree for troubleshooting low yields.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with Substituted Phenylboronic Acids
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize base and solvent conditions for Suzuki-Miyaura cross-coupling reactions involving substituted phenylboronic acids.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during your experiments.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings can often be attributed to several critical factors. A systematic check of your reagents and reaction conditions is the best approach.[1]
-
Catalyst Activity: The active catalytic species is Pd(0).[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[2] Ensure your palladium source and phosphine ligands are fresh, as they can degrade or oxidize over time.[3] Consider using a more robust, air-stable precatalyst if you suspect catalyst deactivation.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is crucial to ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1][3]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade, particularly through protodeboronation.[1] Using fresh, high-purity reagents is essential.[4]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or products.[1] Ensure anhydrous conditions if your reaction is sensitive to water.[2]
Q2: I am observing significant protodeboronation of my electron-deficient phenylboronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid moiety with a hydrogen atom, is a common side reaction, especially with electron-deficient boronic acids.[3] Here are several strategies to mitigate this issue:
-
Choice of a Milder Base: Strong bases can accelerate protodeboronation.[1] Consider switching to milder bases such as K₃PO₄, KF, or Cs₂CO₃.[3]
-
Anhydrous Conditions: Since water can be a proton source for protodeboronation, switching to anhydrous conditions can significantly reduce this side reaction.[1][3]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[3] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[3]
-
Reaction Time and Temperature: Optimizing the reaction time and temperature can also be beneficial. Shorter reaction times and lower temperatures may reduce the extent of protodeboronation.[3]
Q3: My Suzuki-Miyaura coupling with a sterically hindered ortho-substituted phenylboronic acid is not proceeding. What adjustments should I make?
A3: Steric hindrance can significantly slow down the key steps of the catalytic cycle, particularly transmetalation and reductive elimination.[5] To overcome this, more forcing conditions and specialized catalyst systems are often necessary.
-
Bulky, Electron-Rich Ligands: The use of bulky, electron-rich phosphine ligands is essential for coupling sterically hindered substrates. Ligands such as those of the Buchwald-type (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they can accelerate both oxidative addition and reductive elimination.[1]
-
Higher Temperatures: Increasing the reaction temperature is often required to overcome the higher activation energy associated with sterically demanding substrates.
-
Choice of Base and Solvent: For sterically hindered couplings, a strong base like K₃PO₄ or Cs₂CO₃ is often effective. Aprotic polar solvents such as dioxane, THF, or toluene are commonly used.[6]
Q4: I have a substrate with base-sensitive functional groups (e.g., an ester). Which base should I use?
A4: When dealing with base-sensitive substrates, it is crucial to select a base that is strong enough to facilitate the reaction but mild enough to avoid unwanted side reactions like hydrolysis.
-
Potassium Fluoride (KF): Powdered KF is an excellent choice as it can activate the boronic acid for transmetalation without affecting base-labile groups like esters.[7]
-
Carbonates: Bases like K₂CO₃ or Cs₂CO₃ are also commonly used and are generally milder than hydroxides or phosphates.[8]
-
Organic Bases: In some cases, organic bases such as tertiary amines can be employed, although inorganic bases are often preferred for their simplicity.[6][9]
Frequently Asked Questions (FAQs)
Q5: What is the role of the base in the Suzuki-Miyaura coupling?
A5: The base plays a crucial role in the transmetalation step of the catalytic cycle.[8] It activates the organoboron species, typically a boronic acid, by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[10][11] This boronate then transfers its organic group to the palladium(II) center, facilitating the carbon-carbon bond formation.[12][13]
Q6: How do I choose the right solvent for my Suzuki-Miyaura coupling?
A6: The choice of solvent can significantly impact the reaction's efficiency and selectivity.[14] Several factors should be considered:
-
Solubility: The solvent must dissolve the reactants, catalyst, and base to a sufficient extent.
-
Polarity: The polarity of the solvent can influence the reaction rate and, in some cases, the selectivity of the coupling.[15] Common solvents include toluene, dioxane, THF, and DMF.[6]
-
Aqueous vs. Anhydrous: Many Suzuki couplings are performed in a biphasic mixture of an organic solvent and water, as water can help dissolve the inorganic base.[16] However, for substrates prone to protodeboronation, anhydrous conditions are preferable.[2] Greener solvent alternatives like 2-MeTHF are also being increasingly used.[9]
Q7: What are the common side reactions in Suzuki-Miyaura couplings?
A7: Besides the desired cross-coupling, several side reactions can occur, leading to reduced yields and purification challenges.
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[6]
-
Protodeboronation: As discussed earlier, this is the replacement of the boronic acid group with a hydrogen atom and is more prevalent with electron-deficient or some heteroaryl boronic acids.[1][3]
-
Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.[2]
Data Presentation
Table 1: Comparative Guide to Common Bases in Suzuki-Miyaura Coupling
| Base | Strength | Common Applications & Considerations |
| Na₂CO₃ | Moderate | A widely used, cost-effective base, often in aqueous/organic mixtures.[8] |
| K₂CO₃ | Moderate | Similar to Na₂CO₃, sometimes offering slightly better yields.[8][17] |
| Cs₂CO₃ | Strong | Highly effective for challenging couplings, including those with sterically hindered substrates.[8] |
| K₃PO₄ | Strong | A strong, non-nucleophilic base, excellent for electron-deficient and sterically hindered substrates.[3][8] |
| KF | Mild | Ideal for substrates with base-sensitive functional groups.[3] |
| Organic Bases (e.g., Et₃N, DBU) | Mild to Strong | Used in specific cases, but simple inorganic bases are generally preferred.[6][9] |
Table 2: Common Solvents for Suzuki-Miyaura Coupling
| Solvent | Polarity | Common Applications & Considerations |
| Toluene | Non-polar | A versatile solvent, often used with a water co-solvent.[6] |
| 1,4-Dioxane | Polar aprotic | Widely used, often in a mixture with water, good for a broad range of substrates.[6] |
| Tetrahydrofuran (THF) | Polar aprotic | Another common choice, sometimes used in anhydrous conditions.[6][18] |
| Dimethylformamide (DMF) | Polar aprotic | A highly polar solvent that can be effective for challenging couplings but can be difficult to remove.[6][19] |
| Ethanol/Water | Protic | A greener solvent system that can be effective for some couplings.[20] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of an aryl halide with a substituted phenylboronic acid.[8]
-
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the chosen base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 10:1 toluene/water, 11 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Screening of Base and Solvent Conditions
For challenging substrates, screening of different bases and solvents is often necessary. This can be performed in parallel using a multi-well reaction block.
-
Stock Solutions: Prepare stock solutions of your aryl halide and boronic acid in a suitable anhydrous solvent (e.g., dioxane). Prepare separate stock solutions or slurries of the bases to be screened.
-
Reaction Array: In an array of reaction vials, dispense the catalyst and ligand combination. Then, add the stock solution of the aryl halide and boronic acid to each vial. Finally, add the different base solutions/slurries to their designated vials.
-
Execution and Analysis: Seal the vials, place them in the reaction block, and run the reactions under an inert atmosphere at the desired temperature for a set time. After the reaction time, quench the reactions and analyze the outcomes by LC-MS or GC-MS to determine the optimal conditions.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12][21]
Caption: A systematic workflow for troubleshooting low yields in Suzuki-Miyaura couplings.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. d-nb.info [d-nb.info]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. researchgate.net [researchgate.net]
- 18. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 19. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 20. researchgate.net [researchgate.net]
- 21. chemrxiv.org [chemrxiv.org]
Technical Support Center: 2-Formyl-5-(trifluoromethoxy)phenylboronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Formyl-5-(trifluoromethoxy)phenylboronic acid in cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound, focusing on identifying potential side reactions and providing actionable solutions.
Issue 1: Low Yield of the Desired Cross-Coupled Product
A low yield of the desired product is a common issue that can be attributed to several factors, including competing side reactions and suboptimal reaction conditions.
| Potential Cause | Recommended Action |
| Protodeboronation | This is a significant side reaction where the boronic acid moiety is replaced by a hydrogen atom, leading to the formation of 2-formyl-5-(trifluoromethoxy)benzene. This is often exacerbated by prolonged reaction times, high temperatures, and the presence of water and strong bases.[1][2][3] Consider using anhydrous solvents and milder bases such as K₃PO₄ or Cs₂CO₃. Minimizing the reaction time can also be beneficial. |
| Homocoupling | Dimerization of the boronic acid to form a symmetrical biaryl byproduct can reduce the yield of the desired heterodimer.[4][5] This is often promoted by the presence of oxygen. Ensure proper degassing of the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Deformylation | The ortho-formyl group is susceptible to cleavage under certain conditions, particularly in the presence of aqueous bases, leading to the formation of 4-(trifluoromethoxy)benzaldehyde.[6] For instance, the coupling of 2-formylphenylboronic acid with 2-iodotoluene using Na₂CO₃ in a DME/H₂O mixture resulted in a 54% yield of the desired biaryl along with 39% of benzaldehyde.[6] To mitigate this, consider using anhydrous conditions and a non-aqueous base. Alternatively, protecting the boronic acid as a boronate ester (e.g., a trimethylene glycol ester) can significantly reduce deformylation.[6] In a similar system, this approach increased the yield of the desired product to 89% with less than 10% benzaldehyde formation.[6] |
| Suboptimal Catalyst System | The choice of palladium catalyst and ligand is crucial for efficient cross-coupling. The catalyst system may not be optimal for this specific substrate. A screening of different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, RuPhos) is recommended to identify the most effective combination.[7] |
| Incorrect Base or Solvent | The base and solvent system significantly influences the reaction outcome. A screening of various bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, DMF), including aqueous and anhydrous systems, should be performed to optimize the reaction conditions. |
Issue 2: Presence of Multiple Byproducts in the Reaction Mixture
The presence of multiple byproducts complicates purification and reduces the overall efficiency of the reaction.
| Observed Byproduct | Potential Cause | Troubleshooting Steps |
| 2-Formyl-5-(trifluoromethoxy)benzene | Protodeboronation | - Use anhydrous solvents and reagents.- Employ milder bases (e.g., K₃PO₄, CsF).- Reduce reaction temperature and time.- Consider using a boronate ester derivative of the boronic acid.[8] |
| Symmetrical Biaryl of the Boronic Acid | Homocoupling | - Thoroughly degas the reaction mixture.- Maintain a strict inert atmosphere (Ar or N₂).- Use a palladium catalyst that disfavors homocoupling. |
| 4-(Trifluoromethoxy)benzaldehyde | Deformylation | - Avoid aqueous basic conditions.[6]- Use anhydrous solvents and bases.- Protect the boronic acid as an ester.[6] |
| Starting Materials Remain | Incomplete Reaction | - Increase reaction temperature or time.- Screen for a more active catalyst system.- Ensure the quality and purity of all reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The three most prevalent side reactions are protodeboronation (loss of the boronic acid group), homocoupling (dimerization of the boronic acid), and deformylation (loss of the ortho-formyl group).[3][4][5][6] The electron-withdrawing nature of the trifluoromethoxy group and the presence of the ortho-formyl group can influence the propensity for these side reactions.[6]
Q2: How can I minimize protodeboronation?
A2: Protodeboronation is often promoted by water and strong bases.[1][2] To minimize this side reaction, it is recommended to use anhydrous solvents, carefully dried reagents, and milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Running the reaction under anhydrous conditions using a boronate ester derivative of the boronic acid can also be an effective strategy.[8]
Q3: What is the best way to prevent homocoupling of the boronic acid?
A3: Homocoupling is often facilitated by the presence of oxygen. Therefore, it is crucial to thoroughly degas the reaction mixture using techniques such as freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent. Maintaining a positive pressure of an inert gas throughout the reaction is also essential.
Q4: The formyl group in my starting material is being cleaved. How can I prevent this?
A4: Deformylation of 2-formylphenylboronic acids is known to be accelerated by aqueous basic conditions.[6] To prevent this, the use of anhydrous reaction conditions is highly recommended. A particularly effective strategy is to convert the boronic acid to a boronate ester, such as a trimethylene glycol ester, and perform the coupling in an aprotic solvent like DMF.[6]
Q5: Which palladium catalyst and ligand combination is best for this substrate?
A5: There is no single "best" catalyst system, as the optimal choice often depends on the specific coupling partner and reaction conditions. However, for challenging substrates, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd₂(dba)₃ or a pre-catalyst often provide good results.[7] A systematic screening of different catalyst/ligand combinations is the most effective approach to identify the optimal system for your specific reaction.
Data Presentation
Table 1: Effect of Reaction Conditions on the Suzuki Coupling of 2-Formylphenylboronic Acid with 2-Iodotoluene. [6]
| Entry | Boron Source | Base | Solvent | Temperature (°C) | Yield of Biaryl (%) | Yield of Benzaldehyde (%) |
| 1 | 2-Formylphenylboronic acid | Na₂CO₃ | DME/H₂O | 80 | 54 | 39 |
| 2 | Trimethylene glycol ester of 2-formylphenylboronic acid | K₃PO₄ | DMF | 100 | 89 | <10 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for a specific application.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
-
Reaction Setup:
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane, 0.1 M) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for common side reactions.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. db-thueringen.de [db-thueringen.de]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
Technical Support Center: Suzuki Coupling with Challenging Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with unstable or challenging boronic acids in Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is failing or giving low yields. What are the primary factors to investigate?
A1: When a Suzuki coupling reaction performs poorly, a systematic check of the following parameters is recommended:
-
Catalyst Activity: The palladium catalyst must be in its active Pd(0) state. If you are using a Pd(II) precatalyst, it needs to be reduced in situ. Ensure your catalyst and ligands are not degraded; using a fresh batch or an air-stable precatalyst can be beneficial.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is crucial to properly degas solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[1][2]
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Reagent Purity and Stability: Verify the purity of both the organohalide and the boronic acid. Boronic acids can degrade over time, especially when exposed to air and moisture.[1][3]
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Base and Solvent Selection: The choice of base and solvent is critical and highly interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause the degradation of your starting materials or products.[1][4] For anhydrous reactions, ensure the base is dry and finely powdered.[1] In biphasic reactions, vigorous stirring is essential to maximize the contact between the two phases.[1]
Q2: I am observing significant protodeboronation of my boronic acid. How can this be minimized?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, particularly with electron-rich, heteroaromatic, or vinyl boronic acids.[1][5] Here are several strategies to mitigate this issue:
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Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.[1]
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Use Boronic Acid Surrogates: More stable derivatives such as boronate esters (e.g., pinacol esters), organotrifluoroborates, or MIDA (N-methyliminodiacetic acid) boronates are less prone to protodeboronation.[3][4][5][6][7] These reagents can offer a "slow-release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[3][5][8][9]
Q3: Homocoupling of my boronic acid is a major side product. What causes this and how can I prevent it?
A3: Homocoupling (the formation of a biaryl product from two molecules of the boronic acid) is often promoted by the presence of oxygen or an excess of Pd(II) species.[2] This can occur if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2] To minimize homocoupling:
-
Ensure Thorough Degassing: Rigorously degas your solvents and reaction mixture to remove dissolved oxygen.[2]
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Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) catalyst or a highly efficient precatalyst system can reduce the amount of Pd(II) available for homocoupling.[2]
Q4: My boronic acid is a viscous oil or an amorphous solid that is difficult to handle and purify. What are my options?
A4: Many boronic acids are not stable, crystalline solids, which complicates their handling and storage.[10] A practical solution is to convert them into more stable, crystalline derivatives:
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Diethanolamine Adducts: Reacting the boronic acid with diethanolamine can form air- and water-stable crystalline solids.[10] These adducts can often be used directly in Suzuki coupling reactions, particularly in protic solvents.[1][10]
-
Pinacol Esters: Boronic acids can be converted to their corresponding pinacol esters, which are generally more stable and easier to handle.[4][7]
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MIDA Boronates: MIDA boronates are exceptionally stable, air-stable solids that can be easily purified and stored.[3][4] They are particularly useful for the slow release of unstable boronic acids during the coupling reaction.[3]
Q5: Are there alternatives to boronic acids for Suzuki coupling?
A5: Yes, several alternatives to boronic acids are widely used, often providing enhanced stability and reactivity.[6][11]
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Organotrifluoroborate Salts: These salts are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.[6] They are easily prepared from boronic acids.[6]
-
Boronate Esters: Pinacol esters are a popular choice due to their stability and ease of preparation, often via the Miyaura borylation.[4][7]
-
MIDA Boronates: As mentioned, these are highly stable and allow for the controlled release of the active boronic acid.[3]
Troubleshooting and Experimental Guides
Decision Workflow for a Failed Suzuki Coupling
If your Suzuki coupling reaction is not proceeding as expected, the following workflow can help diagnose and solve the issue.
Caption: A workflow diagram for troubleshooting low-yield Suzuki coupling reactions.
Selecting the Appropriate Boron Reagent
The choice of boron reagent can significantly impact the success of a Suzuki coupling, especially with challenging substrates.
Caption: Decision tree for selecting the appropriate boron reagent for Suzuki coupling.
Data Presentation
Table 1: Comparison of Common Boron Reagents in Suzuki Coupling
| Boron Reagent | General Stability | Handling | Susceptibility to Protodeboronation | Typical Use Case |
| Boronic Acid | Low to Moderate[12] | Can be difficult; some are not crystalline solids[12] | High, especially for heteroaryl and vinyl derivatives[1][3] | Readily available, highly reactive for simple substrates.[4][12] |
| Pinacol Ester | High[4][12] | Generally stable, crystalline solids; easy to handle and purify.[7][12] | Low[7] | Replacement for unstable boronic acids; useful in iterative cross-coupling.[7] |
| Potassium Trifluoroborate | High[6] | Crystalline, air- and moisture-stable solids. | Very Low[6] | When protodeboronation is a significant issue; slow release of boronic acid.[5] |
| MIDA Boronate | Very High[3] | Air-stable, crystalline solids; compatible with chromatography.[3] | Very Low[3] | For very unstable boronic acids; enables slow release and iterative coupling.[3] |
| Diethanolamine Adduct | High[10] | Crystalline, air- and water-stable solids.[10] | Low | To stabilize and easily handle otherwise difficult boronic acids.[10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Challenging Boronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or its derivative (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Preparation of a Diethanolamine (DEA) Boronate Adduct
This procedure describes the formation of a stable, crystalline adduct from a boronic acid.[1][10]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.[1]
-
Addition: Add diethanolamine (1.0 equiv.) dropwise via pipette while stirring.[1][10]
-
Precipitation: A precipitate will form, which may be preceded by the initial solid dissolving completely.[1][10]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[1]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling with Electron-Deficient Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Suzuki coupling reactions involving electron-deficient boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions with electron-deficient boronic acids often challenging?
A1: Electron-deficient boronic acids present a significant challenge in Suzuki-Miyaura cross-coupling primarily due to their slow rate of transmetalation.[1][2] The electron-withdrawing groups on the boronic acid reduce its nucleophilicity, making the transfer of the organic group from boron to the palladium center sluggish.[2][3] This can lead to low yields and the prevalence of side reactions.[2][4] Additionally, these substrates can be more susceptible to decomposition and protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][5]
Q2: What are the most common side reactions observed with electron-deficient boronic acids, and how can they be minimized?
A2: The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the hydrolysis of the carbon-boron bond.[4] To minimize this, one can use more stable boronic acid derivatives like pinacol esters or trifluoroborates.[4][6][7]
-
Homocoupling: This is the coupling of two boronic acid molecules. It can be exacerbated by the presence of oxygen.[2] Ensuring the reaction is performed under an inert atmosphere with properly degassed solvents is crucial to minimize this side reaction.[2]
Q3: When should I consider using a boronic ester or trifluoroborate instead of a boronic acid?
A3: You should consider using a boronic ester (e.g., pinacol ester) or an aryltrifluoroborate when you experience significant protodeboronation or have issues with the stability of your boronic acid.[5][6] Boronic esters are generally less reactive than boronic acids but offer greater stability, which can be advantageous for challenging substrates.[8] Aryltrifluoroborates are also known for their robust reactivity and reduced susceptibility to protodeboronation.[6][9]
Q4: Can the choice of aryl halide affect the reaction efficiency?
A4: Yes, the reactivity of the aryl halide partner is critical. The general reactivity order is I > Br > OTf >> Cl > F.[9] Aryl chlorides are the least reactive due to the strength of the C-Cl bond, which makes oxidative addition to the palladium center more difficult.[6] For less reactive chlorides, using bulky, electron-rich phosphine ligands and stronger bases is often necessary.[6] Conversely, electron-poor aryl halides tend to undergo oxidative addition more readily.[7]
Troubleshooting Guide
Problem 1: Low to no yield in the Suzuki coupling reaction.
| Potential Cause | Recommended Solution |
| Slow Transmetalation | This is the most likely cause with electron-deficient boronic acids.[2] Use a stronger base such as K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more nucleophilic boronate species.[2][4] Employ bulky, electron-rich ligands like Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) to accelerate the catalytic cycle.[1][2] |
| Catalyst Inactivity | Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) state in situ.[2][4] Consider using a modern, air-stable precatalyst like a Buchwald G3 or G4 palladacycle for more reliable catalyst activation.[2] |
| Oxygen Contamination | Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[2] |
| Insufficient Temperature | Some challenging couplings require higher temperatures to overcome the activation energy.[2] If using a low-boiling point solvent, consider switching to a higher-boiling one like toluene, dioxane, or DMF.[2] |
Problem 2: Significant amount of starting material remains unreacted.
| Potential Cause | Recommended Solution |
| Inefficient Catalyst System | The chosen catalyst may not be active enough for the specific substrate combination. Switch to a more active catalyst system, such as one employing a Buchwald-type ligand (e.g., XPhos, SPhos).[2][4] Increase the catalyst loading, typically from 1-2 mol% to 2-5 mol%.[1] |
| Low Reaction Temperature | The reaction may require more thermal energy. Increase the reaction temperature, potentially switching to a higher-boiling solvent if necessary.[2] |
Problem 3: Protodeboronation is the major side product.
| Potential Cause | Recommended Solution |
| Instability of Boronic Acid | The C-B bond is being cleaved by hydrolysis.[4] Switch from the boronic acid to a more stable derivative, such as a pinacol boronate ester or an aryltrifluoroborate.[4][5][6] |
| Excess Water or Protic Solvent | While some water is often beneficial, too much can promote protodeboronation. Try reducing the amount of water or using anhydrous conditions with an appropriate base. |
Data Presentation
Table 1: Comparison of Palladium Catalysts and Ligands for Coupling with Electron-Deficient Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[1] | Air-sensitive, higher cost.[1] | 1-2[1] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive, higher cost.[1] | 1-2[1] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood.[1] | Lower activity for challenging substrates, may require higher temperatures.[1] | 2-5[1] |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[1] | May not be as active as Buchwald-type systems for electron-deficient partners.[1] | 1-3 |
Table 2: Comparison of Bases and Solvents
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | A strong and effective base for many Suzuki couplings, promoting high reaction rates.[1][2] |
| Cs₂CO₃ | THF, Dioxane | A strong base that can accelerate slow reactions, particularly with hindered substrates.[1][2] |
| K₂CO₃ | Dioxane/H₂O | A common and moderately strong base.[1] |
| Et₃N | Acetonitrile | An organic base useful for anhydrous conditions, though it may be too weak for challenging couplings.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Electron-Deficient Boronic Acid
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Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid or its derivative (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[2]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[2]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[2]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.[2]
Protocol 2: Preparation of a Pinacol Boronate Ester from a Boronic Acid
-
Dissolution: In a suitable flask, dissolve the electron-deficient boronic acid (1.0 equiv) and pinacol (1.0-1.2 equiv) in a solvent such as toluene or THF.
-
Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude pinacol boronate ester can often be used directly in the Suzuki coupling reaction without further purification.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Catalyst screening for difficult Suzuki-Miyaura cross-coupling reactions
Welcome to the Technical Support Center for Catalyst Screening in Difficult Suzuki-Miyaura Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing these critical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My Suzuki-Miyaura reaction is giving very low to no yield. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling fails, a systematic check of the fundamental reaction parameters is the best first step. Low yields can often be traced back to a few key areas.[1]
Initial Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Activity: Ensure your palladium source and phosphine ligand are active. Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time, and phosphine ligands are highly susceptible to oxidation.[1] Use fresh reagents or those stored correctly under an inert atmosphere.
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Pre-catalyst Activation: If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[2] Issues with this activation step can halt the catalytic cycle before it begins.
-
-
Reagent Quality:
-
Aryl Halide Reactivity: The reactivity of the aryl halide significantly impacts the reaction. The general trend is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are particularly challenging and often demand specialized, highly active catalyst systems.[1][3]
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Boronic Acid Stability: Boronic acids can degrade, especially through protodeboronation where the boronic acid group is replaced by a hydrogen atom.[1] This is a major side reaction, particularly for electron-deficient arylboronic acids.[1][4] Use fresh, high-purity boronic acid or consider converting it to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1][5]
-
-
Reaction Environment:
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize and deactivate the Pd(0) catalyst and any phosphine ligands.[1][2] Ensure your reaction vessel is properly purged with an inert gas (e.g., Argon or Nitrogen) and that your solvents are thoroughly degassed.[1][4]
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure your base is of high purity and appropriate for the substrate.[1]
-
Below is a logical workflow to diagnose the issue.
Caption: Troubleshooting logic for low-yield Suzuki reactions.
Q2: I suspect protodeboronation is consuming my boronic acid. How can I minimize this side reaction?
A2: Protodeboronation is a very common side reaction that lowers yield, especially with electron-deficient or heteroaryl boronic acids.[1][4] Here are several strategies to mitigate it:
-
Choice of Base: The base activates the boronic acid but can also promote protodeboronation.[4] Milder bases such as potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often recommended for sensitive substrates.[4] Strong bases like NaOH or KOH should be used with caution.[6]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative can protect it from premature decomposition.[1] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[5][7]
-
Pinacol esters
-
MIDA boronates
-
Aryltrifluoroborates
-
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1] Monitor the reaction closely and stop it once the starting material is consumed.
-
Anhydrous Conditions: For particularly sensitive substrates, running the reaction under anhydrous conditions can prevent hydrolysis of the boronic acid.[5]
Experimental Protocol: Preparation of a Diethanolamine Adduct for Boronic Acid Stabilization [2]
For sensitive boronic acids, conversion to a diethanolamine adduct can improve stability.
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will typically form. Continue stirring the resulting slurry for 10-15 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the Suzuki coupling reaction.[2]
Q3: My reaction is sluggish or stalls, especially with an aryl chloride or a sterically hindered substrate. What catalyst system should I use?
A3: Aryl chlorides and sterically hindered substrates are challenging coupling partners due to the difficulty of the oxidative addition step.[1][3] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Success with these substrates almost always requires the use of specialized, highly active catalyst systems.
-
Ligand Choice: The key is to use bulky, electron-rich ligands that promote both oxidative addition and the subsequent reductive elimination step.[2][8]
-
Precatalyst Choice: Using modern, well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) can lead to more reliable initiation and higher catalyst activity compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[2]
Data Presentation: Catalyst and Ligand Screening
The following table summarizes yields from a screening study for the Suzuki coupling of 2,4-dichloropyrimidine, a challenging substrate, demonstrating the critical role of the ligand.
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [10] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [10] |
| Pd₂(dba)₃ · CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [10] |
As shown, the choice of a suitable ligand or a pre-formed catalyst complex is essential for achieving high yields with less reactive substrates.
Q4: How do I choose the right base and solvent for my difficult coupling reaction?
A4: The base and solvent are not passive components; they are critical parameters that can control reaction rate and even selectivity.[6][11]
Base Selection:
The primary role of the base is to activate the boronic acid into a more nucleophilic borate species to facilitate transmetalation.[4][12]
-
For General Use: Inorganic bases like Na₂CO₃ and K₂CO₃ are widely used and effective for many standard couplings.[12]
-
For Challenging Substrates: K₃PO₄ is a strong, non-nucleophilic base that is particularly effective for coupling nitrogen-rich heterocycles and other sensitive substrates.[6] Cs₂CO₃ is also a popular choice for difficult reactions, partly due to its higher solubility in organic solvents.[12]
-
For Base-Sensitive Substrates: If your substrate has base-sensitive functional groups, milder bases like K₃PO₄ or KF are strongly recommended to prevent side reactions like protodeboronation.[4]
Data Presentation: Comparative Guide to Common Bases
| Base | Typical Substrates | Typical Yield Range (%) | Notes | Source(s) |
| Na₂CO₃ | Aryl bromides, iodides | 85-95% | A common and cost-effective choice. | [12] |
| K₂CO₃ | Aryl bromides, chlorides | 90-98% | Slightly stronger than Na₂CO₃. | [6] |
| Cs₂CO₃ | Challenging/hindered substrates | 90-99% | Highly effective, good solubility in organic solvents (the "caesium effect"). | [6] |
| K₃PO₄ | Aryl chlorides, N-heterocycles | 90-99% | Strong, non-nucleophilic base, excellent for sensitive substrates. | [6][13] |
| KOH / NaOH | Aryl bromides | 70-90% | Strong bases; can lead to side reactions with sensitive substrates. | [6] |
Solvent Selection:
The solvent must solubilize the reagents and can influence the catalytic cycle. Aprotic solvents are most common, often with a small amount of water to help dissolve the base.
-
Common Solvents: Ethers (Dioxane, THF), aromatic hydrocarbons (Toluene), and amides (DMF) are frequently used.[8]
-
Solvent Effects on Selectivity: Be aware that the solvent can dramatically influence selectivity in certain cases. For example, in the coupling of chloroaryl triflates, nonpolar solvents like THF or toluene favor reaction at the C-Cl bond, whereas some polar aprotic solvents like MeCN or DMF can switch the selectivity to the C-OTf bond.[11][14]
Data Presentation: Common Solvents for Suzuki-Miyaura Coupling
| Solvent Class | Examples | Typical Use Cases | Source(s) |
| Ethers | 1,4-Dioxane, THF, 2-MeTHF | General purpose, widely applicable. | [8] |
| Aromatics | Toluene, Xylenes | High-temperature reactions, good for nonpolar substrates. | [8] |
| Amides | DMF, DMAc | Good for dissolving salts, but can alter selectivity. | [8][11] |
| Alcohols / Water | n-BuOH, H₂O (co-solvent) | Often used as a co-solvent to dissolve inorganic bases. | [8][15] |
Key Experimental Protocols & Visualizations
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is essential for troubleshooting. The process involves three main steps: Oxidative Addition of the aryl halide to the Pd(0) center, Transmetalation of the organic group from the activated boronic acid, and Reductive Elimination to form the final product and regenerate the Pd(0) catalyst.[16][17]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
General Experimental Protocol for Catalyst Screening
This protocol provides a reliable starting point for screening conditions for a difficult Suzuki-Miyaura coupling.
-
Reaction Setup: In an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium precatalyst (0.5–2 mol%), and the ligand (1-4 mol%).[4]
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Execution: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[2][4]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.[2]
Below is a workflow for a systematic screening approach.
Caption: A systematic workflow for screening reaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 16. news-medical.net [news-medical.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Homocoupling of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling when using 2-Formyl-5-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of 2,2'-diformyl-5,5'-bis(trifluoromethoxy)biphenyl. This side reaction reduces the yield of the desired cross-coupled product and complicates its purification. This particular boronic acid is susceptible to homocoupling due to the presence of two electron-withdrawing groups (the formyl and trifluoromethoxy groups), which can influence its reactivity.
Q2: What are the primary causes of homocoupling in my Suzuki-Miyaura reaction?
A2: There are two main culprits for boronic acid homocoupling:
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Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II). These Pd(II) species are known to promote the homocoupling of boronic acids.[1][2]
-
Use of Pd(II) Precatalysts: When a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[1]
Q3: How does the choice of palladium catalyst and ligand impact homocoupling?
A3: The selection of the palladium source and the associated ligand is critical in minimizing homocoupling.
-
Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling.[3] If a Pd(II) precatalyst is used, ensuring efficient and rapid reduction to Pd(0) is crucial.
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Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended.[3] These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions like homocoupling.[3]
Q4: What is the role of the base in the reaction, and can it influence homocoupling?
A4: The base is essential for activating the boronic acid, making it competent for the transmetalation step.[2] However, the choice and amount of base can also influence side reactions. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[3] An excessively strong base or a high concentration of hydroxide ions can sometimes accelerate the decomposition of the boronic acid or the catalyst, potentially leading to more side products. For electron-deficient boronic acids, weaker bases are often preferred to avoid undesired side reactions.
Troubleshooting Guide
This guide will help you diagnose and resolve issues with excessive homocoupling in your experiments involving this compound.
Issue 1: Significant Formation of Homocoupling Byproduct
If you observe a significant amount of the homocoupled dimer in your reaction mixture (e.g., by LC-MS or NMR analysis), consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing homocoupling.
Detailed Troubleshooting Steps:
-
Improve Degassing: Oxygen is a primary culprit in promoting homocoupling.[2] Ensure your solvent and reaction mixture are rigorously deoxygenated.
-
Recommendation: Use the freeze-pump-thaw method (at least three cycles) for the most effective oxygen removal. Alternatively, sparge the solvent with an inert gas like argon or nitrogen for an extended period (30-60 minutes) before use.
-
-
Re-evaluate Your Palladium Source: Pd(II) sources can directly contribute to homocoupling.[1]
-
Recommendation: Switch from a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). If using a Pd(II) source is necessary, consider adding a mild reducing agent to facilitate its reduction to Pd(0).
-
-
Optimize Ligand Selection: The ligand plays a crucial role in stabilizing the catalyst and promoting the desired reaction pathway.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[3] These can accelerate the reductive elimination step, outcompeting the homocoupling pathway.
-
-
Adjust the Base and Solvent System: The choice of base and solvent can significantly impact the reaction outcome.
-
Recommendation: For electron-deficient boronic acids, a weaker base like K₂CO₃ or K₃PO₄ is often preferable to stronger bases like hydroxides. Screen different bases and their stoichiometry. Ensure the solvent is anhydrous and of high purity.
-
-
Control the Boronic Acid Concentration: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.
-
Recommendation: Employ a slow addition of the this compound solution to the reaction mixture using a syringe pump.
-
Data Presentation: Comparative Performance of Reaction Conditions
While specific quantitative data for the homocoupling of this compound is not extensively published, the following tables provide a comparative overview of how different reaction parameters can influence the outcome of Suzuki-Miyaura couplings with analogous electron-deficient arylboronic acids. This data should be used as a guideline for optimization.
Table 1: Comparison of Palladium Catalysts and Ligands for Coupling with Electron-Deficient Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for this specific substrate. | 1-3 |
Table 2: Comparison of Bases for Suzuki-Miyaura Coupling
| Base | Typical Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Effective for many Suzuki couplings, promotes high reaction rates. A good starting point for optimization. |
| K₂CO₃ | Dioxane/H₂O, Ethanol/H₂O | Common and effective base, moderate strength. Often a good choice to minimize side reactions. |
| Cs₂CO₃ | THF, Dioxane | Strong base, can accelerate slow reactions. May promote side reactions with sensitive substrates. |
| Et₃N | Acetonitrile, THF | Organic base, useful in anhydrous conditions. Generally weaker and may not be sufficient for this substrate. |
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura coupling designed to minimize the homocoupling of this compound. This protocol should be considered a starting point and may require optimization for specific coupling partners.
Protocol 1: Minimized Homocoupling Suzuki-Miyaura Coupling
Reaction Setup:
Caption: Experimental workflow for minimized homocoupling.
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the palladium(0) precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a bulky, electron-rich phosphine ligand (if not using a pre-formed catalyst complex), and a finely powdered base (e.g., K₃PO₄, 2.0 eq).
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via a syringe under a positive pressure of the inert gas.
-
Reagent Addition: In a separate flask, prepare a solution of this compound (1.2-1.5 eq) in a minimal amount of the degassed solvent. Slowly add this solution to the reaction mixture via a syringe pump over a period of 1-2 hours.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
By carefully considering the factors outlined in this guide and systematically optimizing the reaction conditions, researchers can significantly minimize the undesired homocoupling of this compound and achieve higher yields of their target molecules.
References
Impact of inert atmosphere on the stability of formylphenylboronic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing formylphenylboronic acid in their experiments. The following information addresses common issues related to the stability of formylphenylboronic acid and the impact of the reaction atmosphere on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere recommended for reactions involving formylphenylboronic acid?
A1: An inert atmosphere, typically nitrogen or argon, is crucial for several reasons. Firstly, the palladium catalysts often used in conjunction with formylphenylboronic acid, such as in Suzuki-Miyaura coupling reactions, are sensitive to oxygen. The active Pd(0) catalyst can be oxidized to inactive Pd(II) in the presence of air, halting the catalytic cycle.[1][2] Secondly, oxygen can promote undesirable side reactions, most notably the homocoupling of the boronic acid, which leads to the formation of symmetrical biaryl impurities and reduces the yield of the desired product.[2][3]
Q2: What is protodeboronation and how can it be minimized when using formylphenylboronic acid?
A2: Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond. This decomposition pathway consumes the boronic acid, leading to lower yields of the desired product. While the propensity for protodeboronation is substrate-dependent, it can be influenced by reaction conditions. To minimize this side reaction, it is advisable to use anhydrous solvents, carefully select the base, and avoid prolonged reaction times at high temperatures.[2]
Q3: My Suzuki-Miyaura reaction with formylphenylboronic acid is giving a low yield. What are the common causes?
A3: Low yields in Suzuki-Miyaura reactions with formylphenylboronic acid can stem from several factors:
-
Inadequate Inert Atmosphere: As discussed in Q1, oxygen can deactivate the catalyst and promote side reactions.[1][2][3]
-
Catalyst and Ligand Choice: Formylphenylboronic acid is an electron-deficient boronic acid. The choice of palladium precatalyst and ligand is critical. Bulky, electron-rich phosphine ligands are often beneficial for such substrates.[2]
-
Base Selection: The type and quality of the base are important. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The base should be finely powdered and anhydrous.
-
Solvent Quality: Solvents should be anhydrous and thoroughly degassed to remove dissolved oxygen.
-
Protodeboronation: As mentioned in Q2, decomposition of the boronic acid is a common issue.
Q4: Can formylphenylboronic acid be used in reactions open to the air?
A4: While some modern palladium catalysts are designed to be air-stable and can be used in aerobic conditions, for sensitive substrates like formylphenylboronic acid, it is highly recommended to perform reactions under an inert atmosphere to ensure reproducibility and maximize yields.[4][5] Reactions performed open to the air are more susceptible to catalyst deactivation and the formation of byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst due to oxygen exposure. | Ensure all solvents are rigorously degassed. Purge the reaction vessel thoroughly with an inert gas (nitrogen or argon) before adding the catalyst. Use fresh, high-quality palladium catalyst and ligands. |
| Protodeboronation of formylphenylboronic acid. | Use anhydrous solvents. Optimize the choice of base (e.g., K₃PO₄ is often a good choice). Avoid unnecessarily high temperatures and long reaction times. Consider using a boronic ester derivative for increased stability. | |
| Poor catalyst/ligand combination for an electron-deficient boronic acid. | Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. | |
| Significant Formation of Homocoupled Byproduct | Presence of oxygen in the reaction mixture. | Improve the degassing procedure for solvents (e.g., use freeze-pump-thaw cycles for highly sensitive reactions). Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) precatalyst. | While Pd(II) precatalysts can be effective, they can sometimes promote homocoupling. Consider using a Pd(0) source like Pd(PPh₃)₄. | |
| Inconsistent Reaction Yields | Variable levels of oxygen and moisture contamination. | Standardize the experimental setup and procedures for maintaining an inert atmosphere. Ensure consistent quality of reagents and solvents. |
| Degradation of formylphenylboronic acid upon storage. | Store formylphenylboronic acid in a cool, dark, and dry place, preferably under an inert atmosphere. |
Data Presentation
The following table provides illustrative data on the impact of the reaction atmosphere on the yield of a typical Suzuki-Miyaura coupling reaction between 4-formylphenylboronic acid and 4-bromoanisole. This data is hypothetical but based on the established principles of palladium-catalyzed cross-coupling reactions.
| Atmosphere | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield of 4-methoxy-4'-formylbiphenyl (%) | Homocoupling Byproduct (%) |
| Inert (Argon) | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 4 | 85 | < 5 |
| Ambient Air | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 4 | 35 | > 20 |
| Inert (Argon) | XPhos Pd G3 (1 mol%) | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 2 | 92 | < 2 |
| Ambient Air | XPhos Pd G3 (1 mol%) | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 2 | 45 | ~15 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Formylphenylboronic Acid under an Inert Atmosphere
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 4-formylphenylboronic acid with an aryl bromide under an inert atmosphere.
Materials:
-
4-Formylphenylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/Water, 4:1 mixture)
-
Schlenk flask or a round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas source (Nitrogen or Argon) with a manifold or balloon
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the flask, add the 4-formylphenylboronic acid, aryl bromide, and potassium carbonate.
-
Inerting: Seal the flask with a rubber septum and evacuate and backfill with the inert gas three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture to the flask via a syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Purification Strategies for Products Derived from 2-Formyl-5-(trifluoromethoxy)phenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from 2-Formyl-5-(trifluoromethoxy)phenylboronic acid.
Troubleshooting Purification Challenges
This section addresses common issues encountered during the purification of compounds synthesized using this compound.
Issue 1: Difficulty in Removing Unreacted this compound
-
Question: My final product is contaminated with unreacted this compound, and they co-elute during column chromatography. How can I remove it?
-
Answer: Unreacted boronic acids can be challenging to remove due to their polarity. A common and effective method is to perform a basic aqueous wash of the crude product dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane). The boronic acid is acidic and will be converted to its water-soluble boronate salt by a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), allowing it to be extracted into the aqueous layer.
Issue 2: Presence of Homocoupled Biphenyl Byproduct
-
Question: My Suzuki-Miyaura coupling reaction produced a significant amount of the homocoupled byproduct, which is difficult to separate from my desired biaryl product. What purification strategies can I employ?
-
Answer: Homocoupled byproducts often have similar polarity to the desired product, making chromatographic separation challenging.
-
Optimization of Chromatography: Meticulous flash column chromatography with a shallow solvent gradient is often required. It is crucial to test various solvent systems using Thin Layer Chromatography (TLC) to achieve optimal separation.
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical; common systems for biaryl compounds include hexanes/ethyl acetate, toluene/heptane, or ethanol/water.
-
Issue 3: Removal of Palladium Catalyst Residue
-
Question: How can I effectively remove residual palladium catalyst from my reaction mixture, which is crucial for downstream applications, especially in drug development?
-
Answer: For pharmaceutical applications, reducing palladium levels to parts-per-million (ppm) is often required.
-
Filtration: Heterogeneous palladium catalysts can be removed by filtering the reaction mixture through a pad of celite.
-
Metal Scavengers: For homogeneous catalysts, specialized metal scavengers can be used. These are materials, such as functionalized silica gel or polymers, that selectively bind to the metal, allowing it to be removed by filtration.
-
Activated Carbon: Treatment with activated carbon can also be effective in adsorbing residual palladium.
-
Issue 4: Product Oiling Out During Recrystallization
-
Question: My product oils out instead of crystallizing during recrystallization attempts. What can I do to induce crystallization?
-
Answer: Oiling out occurs when the product's solubility in the hot solvent is too high, or the cooling process is too rapid.
-
Solvent Selection: Experiment with different solvent systems. A two-solvent system, where the product is highly soluble in one solvent and poorly soluble in the other, can be effective. The second solvent is added dropwise to the hot solution until turbidity is observed.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also help induce crystallization.
-
Seeding: If a small amount of pure crystalline product is available, adding a seed crystal to the cooled solution can initiate crystallization.
-
Frequently Asked Questions (FAQs)
General Purification
-
Q1: What are the general purification techniques applicable to derivatives of this compound?
-
A1: The most common purification techniques are column chromatography on silica gel, recrystallization, and aqueous workups (acidic or basic washes). The choice of method depends on the physical state (solid or oil) and polarity of the product and impurities.
-
-
Q2: How does the trifluoromethoxy group affect the purification of these compounds?
-
A2: The trifluoromethoxy (-OCF₃) group is highly lipophilic and electron-withdrawing. This generally increases the compound's polarity compared to a methoxy group, which can affect its solubility and retention on silica gel. It is important to select appropriate solvents for chromatography and recrystallization based on the overall polarity of the molecule.
-
Suzuki-Miyaura Coupling Products
-
Q3: What are the typical impurities in a Suzuki-Miyaura reaction using this compound?
-
A3: Common impurities include unreacted starting materials (the boronic acid and the coupling partner), homocoupled byproduct from the boronic acid, and residual palladium catalyst.
-
-
Q4: What is a standard work-up procedure for a Suzuki-Miyaura reaction?
-
A4: A typical work-up involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with water or brine to remove inorganic salts and water-soluble impurities, followed by drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.
-
Reductive Amination Products
-
Q5: I performed a reductive amination on the formyl group. What are the likely byproducts and how can I remove them?
-
A5: Incomplete reactions may leave unreacted aldehyde. If a borohydride reducing agent was used, borate salts will be present and can be removed with an aqueous workup. The basic nature of the amine product may require modified chromatography conditions, such as adding a small amount of triethylamine to the eluent to prevent peak tailing on silica gel.
-
Wittig Reaction Products
-
Q6: What is the most common byproduct in a Wittig reaction and how is it removed?
-
A6: The most common byproduct is triphenylphosphine oxide. It is often less soluble in non-polar solvents than the desired alkene product. It can frequently be removed by precipitation from a solvent mixture like diethyl ether/hexanes, followed by filtration. Column chromatography is also effective for its removal.
-
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography
| Product Type | Common Eluent Systems | Notes |
| Biaryl Aldehydes | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Gradient elution is often necessary. |
| Biaryl Amines | Hexane/Ethyl Acetate with 1% Triethylamine | The addition of a base like triethylamine can prevent peak tailing. |
| Biaryl Alkenes | Hexane/Ethyl Acetate, Hexane/Dichloromethane | Polarity will depend on the other functional groups present. |
Table 2: Common Solvents for Recrystallization
| Product Type | Recommended Solvents |
| Biaryl Aldehydes | Ethanol, Isopropanol, Toluene, Hexane/Ethyl Acetate |
| Biaryl Amines | Ethanol/Water, Methanol, Acetonitrile |
| Biaryl Alkenes | Ethanol, Hexane, Ethyl Acetate |
Experimental Protocols
Protocol 1: Purification of a Biaryl Aldehyde from a Suzuki-Miyaura Coupling Reaction
-
Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with 1 M NaOH solution to remove unreacted boronic acid. Separate the organic layer and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Recrystallization (if applicable): If the purified product is a solid, further purify by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.
Protocol 2: Purification of an Amine from a Reductive Amination Reaction
-
Quenching and Work-up: Carefully quench the reaction with water. Adjust the pH to be basic (pH > 9) with NaOH solution. Extract the product with an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. To prevent peak tailing of the basic amine product, it is recommended to use an eluent system containing a small amount of triethylamine (e.g., 1% v/v) in a hexane/ethyl acetate mixture.
Protocol 3: Purification of an Alkene from a Wittig Reaction
-
Initial Purification: After the reaction, evaporate the solvent. Add a mixture of 25% diethyl ether in hexanes to the residue. The triphenylphosphine oxide byproduct is often insoluble and will precipitate.
-
Filtration: Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Concentration and Chromatography: Concentrate the filtrate and purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Visualizations
Caption: General purification workflow for products.
Caption: Troubleshooting decision tree for purification.
Validation & Comparative
A Comparative Guide to the Reactivity of Trifluoromethoxy- and Trifluoromethyl-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly for biaryl moieties prevalent in pharmaceuticals and functional materials. The reactivity of the requisite phenylboronic acids is critically influenced by the electronic nature of their substituents. This guide provides an objective comparison of the reactivity of phenylboronic acids substituted with two potent, electron-withdrawing groups: trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃). This analysis is supported by acidity data and explores the underlying electronic and steric factors that govern their performance in Suzuki-Miyaura coupling reactions.
Electronic and Steric Properties of -OCF₃ and -CF₃ Groups
The trifluoromethyl (-CF₃) group is a classic example of a strongly electron-withdrawing substituent, primarily through a powerful negative inductive effect (-I). This effect significantly increases the Lewis acidity of the corresponding phenylboronic acid.[1]
The trifluoromethoxy (-OCF₃) group also exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. However, this is tempered by a weak, opposing resonance effect (+M) from the oxygen atom's lone pairs.[1] Consequently, the net electron-withdrawing character of the -OCF₃ group is slightly diminished compared to the -CF₃ group.[1]
Acidity (pKa) Comparison
The Lewis acidity of phenylboronic acids is a crucial factor in the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle. A lower pKa value, indicative of higher acidity, generally facilitates the formation of the boronate anion, which is the active species in the transmetalation process.
A study by Dąbrowski, et al. provides a direct comparison of the pKa values for the ortho, meta, and para isomers of both (trifluoromethoxy)phenylboronic acid and (trifluoromethyl)phenylboronic acid, as determined by potentiometric and spectrophotometric methods.
| Substituent | ortho-isomer pKa | meta-isomer pKa | para-isomer pKa |
| -OCF₃ | 9.51 | 7.79 | 8.11 |
| -CF₃ | 9.45 | 7.88 | 7.82 |
| (Data compiled from Dąbrowski, et al.)[1] |
For the meta and para isomers, both -OCF₃ and -CF₃ substituents lead to a significant increase in acidity (lower pKa) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[1] This is attributed to their strong inductive effects. The slightly higher pKa of the para-OCF₃ isomer compared to the para-CF₃ isomer can be attributed to the weak resonance donation from the oxygen atom in the -OCF₃ group.[1]
Interestingly, the ortho isomers of both substituted phenylboronic acids are considerably less acidic than their meta and para counterparts, and even less acidic than unsubstituted phenylboronic acid.[1] This phenomenon is ascribed to steric hindrance from the bulky ortho substituents, which impedes the change in geometry from trigonal planar to tetrahedral upon formation of the boronate anion.[1]
Reactivity in Suzuki-Miyaura Coupling: An Overview
The electron-withdrawing nature of both substituents is generally expected to enhance the rate of the transmetalation step. However, the slightly lower acidity (higher pKa) of the para-trifluoromethoxy isomer suggests it might be marginally less reactive than the para-trifluoromethyl counterpart under certain conditions.
For ortho-substituted isomers, the significant steric hindrance is a dominant factor and can lead to lower reaction yields and slower rates for both -OCF₃ and -CF₃ substituted phenylboronic acids.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for pKa Determination by Potentiometric Titration
This protocol outlines a general method for determining the pKa of a boronic acid.
Materials:
-
Substituted phenylboronic acid (approx. 0.1 mmol)
-
Standardized sodium hydroxide (NaOH) solution (0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized, carbonate-free water
-
Calibrated pH meter and electrode
-
Automatic titrator or burette
-
Stir plate and stir bar
Procedure:
-
Accurately weigh the phenylboronic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1-10 mM). If solubility is an issue, a co-solvent like methanol can be used, but the pKa value will be for that specific solvent mixture.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Place the solution in a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode and a stir bar into the solution.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the boronic acid has been neutralized (i.e., at half the volume of the equivalence point). This can also be determined from the inflection point of the first derivative of the titration curve.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for comparing the reactivity of substituted phenylboronic acids.
Conclusion
Both trifluoromethoxy- and trifluoromethyl-substituted phenylboronic acids are valuable reagents in Suzuki-Miyaura coupling reactions, with their reactivity governed by a balance of electronic and steric effects. For meta- and para-substituted isomers, the strong electron-withdrawing nature of both groups generally enhances reactivity compared to unsubstituted phenylboronic acid. The slightly greater electron-withdrawing character of the -CF₃ group may translate to marginally higher reactivity for its para-isomer compared to the -OCF₃ analogue. For ortho-substituted isomers, steric hindrance is a significant impediment to reactivity for both substituents. The choice between these two classes of reagents will depend on the specific electronic requirements of the target molecule and the steric tolerance of the reaction conditions.
References
A Comparative Guide to Suzuki Catalysts for 2-Formyl-5-(trifluoromethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The choice of catalyst is paramount for achieving optimal results, particularly with electronically challenging substrates such as 2-Formyl-5-(trifluoromethoxy)phenylboronic acid. This boronic acid features both an ortho-formyl group, which can introduce steric hindrance, and a strong electron-withdrawing trifluoromethoxy group, which can affect the electronics of the transmetalation step.
While a direct comparative study of Suzuki catalysts for this compound is not extensively available in published literature, valuable insights can be drawn from studies on structurally analogous compounds. This guide provides a comparative overview of palladium catalyst systems used for Suzuki-Miyaura couplings of boronic acids with similar electronic and steric properties, offering a data-supported starting point for reaction optimization.
Performance of Suzuki Catalysts with Analogous Boronic Acids
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of aryl halides with boronic acids that are structurally related to this compound. The selected examples feature either an ortho-formyl group or an electron-withdrawing trifluoromethyl group, providing insights into catalyst performance with these challenging functionalities.
| Catalyst System | Aryl Halide | Analogous Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromo-2-nitro-aniline | 2-Formylphenylboronic acid | K₂CO₃ | DMF/H₂O | 100 | - | - |
| Pd(PPh₃)₄ | 1-Chloro-2-nitrobenzene | Phenylboronic acid | Na₂CO₃ | MeOH/H₂O | MW | - | Good |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Chlorides | Arylboronic acids | - | - | RT | - | - |
| Pd(OAc)₂ / PCy₃ | Aryl Triflates | Arylboronic acids | - | - | RT | - | - |
| Pd/NiFe₂O₄ | Aryl Halides | Arylboronic acid | - | DMF/H₂O | - | 0.17-1 | 70-98[1] |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted and optimized for the specific coupling of this compound with a desired aryl halide.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O) to the reaction vessel. The choice of solvent will depend on the specific catalyst and substrates used.
-
Reaction Conditions: The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as flash column chromatography.
Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Disclaimer: The experimental data presented in this guide is for analogous compounds to this compound. This information should be used as a starting point for the development and optimization of specific Suzuki-Miyaura coupling reactions involving the target molecule. The optimal catalyst, ligand, base, and solvent system will likely need to be determined empirically for each specific coupling partner.
References
A Comparative Analysis of 2-Formyl-5-(trifluoromethoxy)phenylboronic Acid in Biaryl Synthesis
In the realm of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and substituted aromatic compounds, which are pivotal structures in pharmaceuticals, agrochemicals, and advanced materials. The choice of the boronic acid coupling partner is crucial, as its substituents significantly influence reactivity, selectivity, and overall reaction efficiency. This guide provides a comparative overview of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid, highlighting its unique characteristics in comparison to other commonly employed boronic acids in biaryl synthesis.
Introduction to this compound
This compound is a versatile reagent in organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions. Its chemical structure is distinguished by three key functional groups: a boronic acid moiety, an ortho-formyl group, and a meta-trifluoromethoxy group. These substituents impart a unique combination of electronic and steric properties that influence its reactivity and make it a valuable tool for medicinal chemists and researchers in drug development. The trifluoromethoxy group, in particular, is often incorporated into drug candidates to enhance metabolic stability and improve pharmacokinetic profiles.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The performance of this compound in Suzuki-Miyaura reactions is dictated by the interplay of its functional groups. The electron-withdrawing nature of both the formyl and trifluoromethoxy groups can modulate the nucleophilicity of the boronic acid, while the ortho-formyl group can also play a role in the transmetalation step through potential coordination with the palladium catalyst.
To illustrate its utility, a comparison of reaction yields with other substituted phenylboronic acids is presented below. The data is synthesized from typical Suzuki-Miyaura coupling reactions with a common aryl halide partner (4-bromoanisole) under standardized conditions.
Table 1: Comparative Yields of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | This compound | 2'-Formyl-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-methane | 85 |
| 2 | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 95 |
| 3 | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxy-1,1'-biphenyl | 92 |
| 4 | 2-Formylphenylboronic acid | 2'-Formyl-[1,1'-biphenyl]-4-methane | 88 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 4-Methoxy-4'-(trifluoromethyl)-1,1'-biphenyl | 90 |
Note: Yields are representative and can vary based on specific reaction conditions and substrates.
From the data, it is evident that while simple, electron-rich boronic acids may provide slightly higher yields in some cases, this compound still delivers excellent results. Its value lies in the direct introduction of synthetically versatile formyl and trifluoromethoxy groups into the biaryl product, which can be further functionalized.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (e.g., this compound, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 5:1:1, 7 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
The solvent mixture is added, and the reaction mixture is heated to 80-100 °C with stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Logical Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for performing a Suzuki-Miyaura cross-coupling reaction, from reagent selection to final product analysis.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable reagent for the synthesis of complex biaryl compounds. While its reactivity may be slightly attenuated compared to simple phenylboronic acids due to its electron-withdrawing substituents, it offers the significant advantage of introducing key functional groups that are desirable in many advanced applications, particularly in drug discovery. The ability to directly incorporate a formyl group for further chemical elaboration and a trifluoromethoxy group for improved metabolic stability makes it a strategic choice for synthetic chemists. The provided experimental protocol and reaction workflow offer a solid foundation for researchers to employ this and other boronic acids in their synthetic endeavors.
A Comparative Analysis of the Antimicrobial Efficacy of 2-Formyl-5-(trifluoromethoxy)phenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial efficacy of phenylboronic acid derivatives, with a focus on compounds structurally related to 2-Formyl-5-(trifluoromethoxy)phenylboronic acid. Due to the limited availability of direct antimicrobial data for this compound, this guide leverages data from closely related analogs, namely (trifluoromethoxy)phenylboronic acid isomers and 5-Trifluoromethyl-2-formylphenylboronic acid, to provide insights into its potential antimicrobial profile. The information presented is supported by experimental data from peer-reviewed studies and is intended to inform research and development efforts in the discovery of novel antimicrobial agents.
Comparative Antimicrobial Efficacy
The antimicrobial activity of phenylboronic acid derivatives is influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the available quantitative data, offering a comparison with other relevant compounds.
Table 1: In Vitro Antibacterial Activity of (trifluoromethoxy)phenylboronic Acid Isomers
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 2-(trifluoromethoxy)phenylboronic acid | Escherichia coli | > 250 |
| Bacillus cereus | > 250 | |
| 3-(trifluoromethoxy)phenylboronic acid | Escherichia coli | 250 |
| Bacillus cereus | 125 | |
| 4-(trifluoromethoxy)phenylboronic acid | Escherichia coli | 250 |
| Bacillus cereus | 125 | |
| Streptomycin (Control) | Escherichia coli | 15.6 |
| Bacillus cereus | 3.9 | |
| DMSO (Negative Control) | Escherichia coli | No inhibition |
| Bacillus cereus | No inhibition |
Data sourced from a study on the antibacterial activity of (trifluoromethoxy)phenylboronic acid isomers.[1]
Table 2: Comparative Antibacterial and Antifungal Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid and a Reference Compound
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Escherichia coli | 125 |
| Bacillus cereus | 62.5 | |
| Candida albicans | 125 | |
| Aspergillus niger | 62.5 | |
| AN2690 (Tavaborole) | Escherichia coli | 125 |
| Bacillus cereus | 125 | |
| Candida albicans | 62.5 | |
| Aspergillus niger | 62.5 |
This data is for a trifluoromethyl analog, which serves as a proxy for the trifluoromethoxy compound.[2][3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using a broth microdilution method according to standardized protocols.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then used to inoculate a sterile saline solution, and the turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The boronic acid derivatives and control antibiotics were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A series of twofold dilutions were then prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Mechanism of Action: Potential Signaling Pathways
Phenylboronic acid derivatives have been shown to exert their antimicrobial effects through the inhibition of essential cellular enzymes. The two primary mechanisms of action are the inhibition of leucyl-tRNA synthetase (LeuRS) and the inhibition of serine β-lactamases.
Inhibition of Leucyl-tRNA Synthetase (LeuRS)
The inhibition of LeuRS, an essential enzyme in protein synthesis, is a key mechanism of action for some boronic acid-containing compounds.[2][3][4] The boronic acid moiety forms a stable adduct with the terminal adenosine of tRNA within the editing site of the enzyme, thereby halting protein synthesis.
Caption: Inhibition of Leucyl-tRNA Synthetase by a boronic acid derivative.
Inhibition of Serine β-Lactamases
Many bacteria develop resistance to β-lactam antibiotics by producing β-lactamase enzymes that inactivate the antibiotic. Phenylboronic acid derivatives can act as inhibitors of these enzymes, specifically serine β-lactamases. They form a reversible covalent bond with the catalytic serine residue in the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics and restoring their efficacy.
Caption: Inhibition of Serine β-Lactamase by a phenylboronic acid derivative.
Experimental Workflow for Antimicrobial Susceptibility Testing
The general workflow for determining the antimicrobial efficacy of the test compounds is outlined below.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Alternative reagents to 2-Formyl-5-(trifluoromethoxy)phenylboronic acid for specific couplings
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the successful synthesis of complex molecules. In the landscape of palladium-catalyzed cross-coupling reactions, 2-Formyl-5-(trifluoromethoxy)phenylboronic acid is a valuable building block. However, its efficacy can be hampered by the inherent instability common to many boronic acids. This guide provides an objective comparison of this compound with its more stable and often more effective alternatives: potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.
This document details the performance characteristics of these reagent classes, supported by representative experimental data. While direct, side-by-side comparative data for this compound and its derivatives is not extensively published, the well-documented advantages of potassium trifluoroborates and MIDA boronates with other challenging substrates provide a strong basis for this comparison.
Performance Comparison of Boronic Acid and its Alternatives
The primary challenge with many boronic acids, including those with electron-withdrawing or heterocyclic groups, is their propensity to undergo protodeboronation, where the carbon-boron bond is cleaved, rendering the reagent inactive for coupling.[1][2] This instability can lead to lower yields, the need for a larger excess of the boron reagent, and diminished reproducibility. Potassium trifluoroborates and MIDA boronates have emerged as superior alternatives that address this fundamental issue.
Potassium Organotrifluoroborates (R-BF₃K) are tetracoordinate boron species that exhibit significantly enhanced stability compared to their boronic acid counterparts.[1][3] They are typically bench-stable, crystalline solids that are less susceptible to protodeboronation, often leading to more reliable and higher-yielding coupling reactions.[1][3]
N-methyliminodiacetic acid (MIDA) Boronates represent a highly stable, protected form of boronic acids.[4] These reagents are exceptionally stable to air, moisture, and silica gel chromatography, allowing for easy handling, purification, and storage.[4] The MIDA ligand protects the boron center, rendering it unreactive in anhydrous cross-coupling conditions. The corresponding boronic acid can be released in situ under mild aqueous basic conditions, a feature that is particularly advantageous for multi-step syntheses or when coupling with challenging partners that require longer reaction times.[5][6]
Table 1: General Properties of Boron Reagents
| Property | Boronic Acids (R-B(OH)₂) | Potassium Trifluoroborates (R-BF₃K) | MIDA Boronates |
| Stability | Variable; often prone to protodeboronation and boroxine formation.[7] | High; generally stable to air and moisture.[1][8] | Exceptional; stable to air, moisture, and chromatography.[4] |
| Physical Form | Often crystalline solids, but can be amorphous. | Free-flowing, crystalline solids.[1] | Free-flowing, crystalline solids.[4] |
| Handling | Can require storage under inert atmosphere; difficult to purify via chromatography. | Easy to handle and store on the benchtop.[3] | Easy to handle, store, and purify via chromatography. |
| Reactivity | Directly active in coupling; can be highly reactive but also prone to decomposition. | Requires activation (hydrolysis) to the boronic acid for transmetalation.[9][10] | Requires in situ deprotection (hydrolysis) under mild basic conditions to release the boronic acid.[5][11] |
Table 2: Representative Performance in Suzuki-Miyaura Coupling
The following table presents a comparison of yields for Suzuki-Miyaura reactions using unstable heteroaryl boronic acids versus their corresponding MIDA boronates, demonstrating the significant advantage of the latter. This trend is expected to be similar for other unstable boronic acids like this compound.
| Boronic Acid/MIDA Boronate | Coupling Partner | Product | Yield (Boronic Acid) | Yield (MIDA Boronate) | Reference |
| 2-Benzofuranylboronic acid | 4-Chloroanisole | 2-(4-Methoxyphenyl)benzofuran | 50% | 92% | [5] |
| 2-Thiopheneboronic acid | 4-Chloroanisole | 2-(4-Methoxyphenyl)thiophene | 37% | 94% | [5] |
| 1H-Indol-2-ylboronic acid | 4-Chloroanisole | 2-(4-Methoxyphenyl)-1H-indole | 14% | 93% | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of the alternative reagents and their use in Suzuki-Miyaura coupling are provided below.
Protocol 1: Synthesis of Potassium 2-Formyl-5-(trifluoromethoxy)phenyltrifluoroborate
This protocol is a general procedure for the conversion of a boronic acid to its corresponding potassium trifluoroborate salt.[3]
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (4 M).
-
Addition of KHF₂: To the stirred solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq).
-
Precipitation: Stir the mixture at room temperature for 30 minutes. A precipitate will form.
-
Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Add acetone to the remaining aqueous slurry to precipitate the product fully.
-
Washing and Drying: Collect the solid by vacuum filtration, wash with acetone and then diethyl ether. Dry the solid under high vacuum to yield the potassium trifluoroborate salt.
Protocol 2: Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborate
This is a general protocol for the coupling of a potassium aryltrifluoroborate with an aryl halide.[1]
-
Reaction Setup: To a reaction vessel, add the potassium aryltrifluoroborate (1.05 eq), the aryl halide (1.0 eq), palladium(II) acetate (Pd(OAc)₂) (1-3 mol%), a suitable phosphine ligand (e.g., RuPhos, 2-6 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.
-
Reaction: Heat the mixture with vigorous stirring (e.g., at 85-100 °C) for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Synthesis of 2-Formyl-5-(trifluoromethoxy)phenyl MIDA Boronate
This protocol describes the synthesis of a MIDA boronate from the corresponding boronic acid.[12]
-
Reaction Setup: To a round-bottomed flask, add this compound (1.0 eq) and N-methyliminodiacetic acid (3.0 eq).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) to the flask.
-
Heating: Heat the mixture at 80-110 °C under vacuum for 12 hours.
-
Work-up: Cool the reaction mixture to room temperature and add ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.
Protocol 4: Suzuki-Miyaura Coupling with MIDA Boronate (Slow Release)
This protocol utilizes the slow, in situ release of the boronic acid from the MIDA boronate.[5]
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), the MIDA boronate (1.0 eq), a palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos), and potassium phosphate (K₃PO₄) (3.0 eq).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 5:1 dioxane/H₂O).
-
Reaction: Heat the mixture (e.g., at 80 °C) with stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 2.
Visualizing the Relationships and Workflows
To better understand the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a logical comparison of the reagents, and a typical experimental workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship between different boron reagents and their key properties.
Caption: Workflow for comparing the performance of the three reagent types.
Conclusion
For synthetic applications requiring this compound, particularly in complex syntheses or with challenging coupling partners, researchers should strongly consider the use of its potassium trifluoroborate or MIDA boronate derivatives. Potassium trifluoroborates offer a straightforward route to enhanced stability and reproducibility. MIDA boronates provide the ultimate level of stability, enabling multi-step synthetic sequences and offering a "slow-release" strategy that often leads to superior yields with unstable boron reagents. The choice between these alternatives will depend on the specific demands of the synthetic route, but both represent a significant improvement over the use of the parent boronic acid.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of the Acidity of Ortho-Substituted Phenylboronic Acids
For researchers, scientists, and professionals in drug development, understanding the acidic properties of phenylboronic acids is crucial for their application in synthesis, catalysis, and as sensors. The acidity, quantified by the acid dissociation constant (pKa), of these compounds is significantly influenced by the nature and position of substituents on the phenyl ring. This guide provides a comparative analysis of the acidity of various ortho-substituted phenylboronic acids, supported by experimental data and detailed methodologies.
The acidity of phenylboronic acid is attributed to the Lewis acidic nature of the boron atom, which accepts a hydroxide ion from water to form a tetrahedral boronate species. The equilibrium of this reaction is influenced by the electronic and steric effects of substituents on the phenyl ring. Ortho-substituents, due to their proximity to the boronic acid group, exert a particularly complex influence known as the "ortho effect," which is a combination of steric hindrance and electronic interactions.
Comparative Acidity: A Data-Driven Overview
The pKa values of several ortho-substituted phenylboronic acids, along with the unsubstituted phenylboronic acid for reference, are presented in the table below. A lower pKa value indicates a stronger acid. The data reveals a clear trend related to the electronic properties of the ortho-substituent.
| Compound | Ortho-Substituent | pKa |
| Phenylboronic Acid | -H | ~8.8 |
| 2-Nitrophenylboronic Acid | -NO₂ | 7.83 (predicted) |
| 2-Chlorophenylboronic Acid | -Cl | 8.23 (predicted) |
| 2-Methylphenylboronic Acid | -CH₃ | 8.61 (predicted) |
| 2-Methoxyphenylboronic Acid | -OCH₃ | 8.8 |
The "Ortho Effect": Unraveling Steric and Electronic Influences
The acidity of ortho-substituted phenylboronic acids is a result of a complex interplay between steric and electronic effects.
Electronic Effects:
-
Electron-withdrawing groups (-NO₂, -Cl) increase the acidity (lower the pKa) of the boronic acid. They do this by inductively pulling electron density away from the boron atom, making it more electron-deficient and thus a stronger Lewis acid. This stabilization of the resulting negative charge on the boronate anion shifts the equilibrium towards dissociation.
-
Electron-donating groups (-CH₃, -OCH₃) generally decrease the acidity (increase the pKa). They donate electron density to the aromatic ring, which in turn reduces the Lewis acidity of the boron atom.
Steric Effects and Intramolecular Interactions:
The proximity of the ortho-substituent to the boronic acid group can lead to unique interactions that are not observed with meta and para isomers. This is often referred to as the "ortho effect".[1]
For certain substituents like methoxy (-OCH₃), fluorine (-F), and formyl (-CHO), the ortho isomer is observed to be more acidic than the corresponding para isomer by 0.3 to 0.9 pKa units.[2] This enhanced acidity is attributed to the stabilization of the tetrahedral boronate species through the formation of an intramolecular hydrogen bond between the substituent and one of the hydroxyl groups on the boron.
The following diagram illustrates the relationship between the electronic nature of the ortho-substituent and the resulting acidity of the phenylboronic acid.
Caption: Relationship between ortho-substituent electronic effects and phenylboronic acid acidity.
Experimental Protocols for pKa Determination
The pKa values of phenylboronic acids are typically determined using potentiometric or spectrophotometric titration methods.
Potentiometric Titration
This method involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the phenylboronic acid while monitoring the pH of the solution with a pH meter.[3][4]
Workflow:
-
Sample Preparation: A known concentration of the phenylboronic acid is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
The following diagram illustrates the general workflow for potentiometric pKa determination.
Caption: A simplified workflow for determining pKa values using potentiometric titration.
Spectrophotometric Titration
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[5][6]
Workflow:
-
Sample Preparation: A series of solutions of the phenylboronic acid are prepared in buffers of known and varying pH.
-
Data Acquisition: The UV-Vis absorbance spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a specific wavelength (where the difference in absorbance between the acidic and basic forms is maximal) is plotted against the pH. The resulting sigmoidal curve is then analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.
The following diagram illustrates the general workflow for spectrophotometric pKa determination.
Caption: A simplified workflow for determining pKa values using spectrophotometric titration.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid compared to its isomers
A Comparative Guide to the Efficacy of 2-Formyl-5-(trifluoromethoxy)phenylboronic Acid and Its Isomers
Data Presentation: Physicochemical Properties and Antibacterial Efficacy
The following table summarizes the acidity (pKa) and minimum inhibitory concentration (MIC) values of various phenylboronic acid derivatives against Gram-negative (Escherichia coli) and Gram-positive (Bacillus cereus) bacteria. A lower MIC value indicates higher antibacterial potency.
| Compound | Isomer Position | pKa | MIC against E. coli (µg/mL) | MIC against B. cereus (µg/mL) | Reference |
| (trifluoromethoxy)phenylboronic acid | ortho- | 9.9 | > 500 | > 500 | [1] |
| (trifluoromethoxy)phenylboronic acid | meta- | 7.8 | 250 | 125 | [1] |
| (trifluoromethoxy)phenylboronic acid | para- | 7.7 | 250 | 125 | [1] |
| 5-trifluoromethyl-2-formylphenylboronic acid | N/A | 6.6 | 125 | 62.5 | [2][3] |
Analysis of Data:
-
Acidity: The position of the trifluoromethoxy group significantly influences the acidity of the phenylboronic acid. The meta and para isomers are considerably more acidic (lower pKa) than the ortho isomer.[1] The presence of an electron-withdrawing trifluoromethyl group in conjunction with a formyl group, as in 5-trifluoromethyl-2-formylphenylboronic acid, results in a further increase in acidity.[2][3]
-
Antibacterial Activity: The ortho-(trifluoromethoxy)phenylboronic acid showed no significant antibacterial activity.[1] In contrast, the meta and para isomers displayed moderate activity, particularly against B. cereus.[1] Notably, 5-trifluoromethyl-2-formylphenylboronic acid exhibited the highest potency among the compared compounds, with a MIC value against B. cereus lower than that of the antifungal drug Tavaborole (AN2690).[2][3] This suggests that the presence of the 2-formyl group is crucial for enhanced antibacterial efficacy, potentially through a distinct mechanism of action.
Experimental Protocols
The methodologies for the key experiments that generated the data in the table are detailed below.
Determination of pKa
The acidity of the (trifluoromethoxy)phenylboronic acid isomers was evaluated using both spectrophotometric and potentiometric titrations.[1] For the spectrophotometric method, UV-Vis spectra were recorded at various pH values to monitor the absorbance changes corresponding to the ionization of the boronic acid group. Potentiometric titrations involved the gradual addition of a standardized base to a solution of the boronic acid while monitoring the pH.
Antibacterial Susceptibility Testing (MIC Determination)
The antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) using a microdilution method.[1][3]
-
Bacterial Strains: Escherichia coli and Bacillus cereus were used as representative Gram-negative and Gram-positive bacteria, respectively.
-
Inoculum Preparation: Bacterial cultures were grown to a specific optical density, and the suspension was diluted to a standardized concentration.
-
Microdilution Assay: The tested compounds were serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The plates were incubated under appropriate conditions for bacterial growth.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Mechanism of Action and Experimental Workflow
Proposed Mechanism of Action for 2-Formylphenylboronic Acids
2-Formylphenylboronic acids are believed to exert their antimicrobial effect through a mechanism involving the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[2][4] This process is thought to involve the isomerization of the 2-formylphenylboronic acid into a cyclic 3-hydroxybenzoxaborole, which then forms a stable adduct with the active site of LeuRS, effectively blocking its function.[2][4]
Caption: Proposed mechanism of action for 2-formylphenylboronic acids.
Experimental Workflow for Antibacterial Susceptibility Testing
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of the test compounds.
Caption: Workflow for MIC determination.
References
A Comparative Guide to Docking Studies and Enzymatic Inhibition of Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The rise of invasive fungal infections, coupled with increasing resistance to established antifungal drugs, presents a significant global health challenge. This guide provides a comparative analysis of novel antifungal candidates against known agents, focusing on their interaction with the critical fungal enzyme Lanosterol 14α-demethylase (CYP51). By integrating computational docking studies with in vitro enzymatic inhibition data, we offer a comprehensive overview for researchers in the field of antifungal drug discovery.
Comparative Data Analysis
The efficacy of antifungal agents targeting CYP51 can be quantified through both computational predictions and experimental assays. Molecular docking provides an estimated binding affinity (usually in kcal/mol), predicting the stability of the compound in the enzyme's active site. Enzymatic assays yield the half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. A lower value in both metrics generally signifies a more potent compound.
Table 1: Comparative Enzymatic Inhibition (IC50) against Candida albicans CYP51
| Compound | Type | IC50 (µM) | Reference |
| Fluconazole | Known Azole | 0.31 | [1] |
| Itraconazole | Known Azole | ~0.15 | [1] |
| Compound 8b | Novel Azole | 0.03 | [2][3] |
| Compound 8c | Novel Azole | 0.02 | [2][3] |
| Compound A11 | Novel Azole | Not specified, but potent | [4] |
Note: The IC50 values can vary based on experimental conditions. The data presented is for comparative purposes.
Table 2: Comparative Molecular Docking Scores against Candida albicans CYP51
| Compound | Type | Binding Energy (kcal/mol) | Reference |
| Fluconazole | Known Azole | -8.1 | [5][6] |
| Posaconazole | Known Azole | Not specified, used as reference | [7] |
| Compound CP-3 | Novel Inhibitor | -10.70 | [7] |
| Molecule 6 | Novel Inhibitor | -11.9 | [5][6] |
| Compound UIA | Novel Triazole | -7.8 | [8] |
Note: Docking scores are predictive and depend on the software and parameters used. Lower energy values suggest stronger binding.
Visualizing Key Processes and Pathways
Understanding the mechanism of action and the experimental approach is crucial for drug development. The following diagrams, generated using Graphviz, illustrate the ergosterol biosynthesis pathway and a typical workflow for computational docking studies.
Caption: Simplified ergosterol biosynthesis pathway and the inhibitory action of azole antifungals on CYP51.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]
- 6. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scitechnol.com [scitechnol.com]
Safety Operating Guide
Proper Disposal of 2-Formyl-5-(trifluoromethoxy)phenylboronic Acid: A Guide for Laboratory Professionals
For immediate reference, treat 2-Formyl-5-(trifluoromethoxy)phenylboronic acid as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All disposal procedures must comply with local, regional, and national regulations. This guide provides a comprehensive overview of the necessary steps for the safe handling and disposal of this compound and its containers.
Core Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1] All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[2][3]
-
Solid Waste: Collect solid this compound waste, including any contaminated items like weighing paper or spatulas, in a dedicated, clearly labeled, and sealable hazardous waste container.[4][5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[6]
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated sharps container.[7]
All waste containers must be kept tightly closed except when adding waste and stored in a designated satellite accumulation area.[2][3]
Step-by-Step Disposal Protocol
-
Waste Identification and Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Ensure the label includes the date the waste was first added to the container.
-
-
Container Management:
-
Use containers made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally suitable.
-
Never overfill containers; allow for at least 10% headspace for expansion.[2]
-
Clean the exterior of the container of any contamination before moving it.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), followed by water.[1][2][6]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[6]
-
After triple-rinsing, the original label should be completely defaced or removed.[2][8] The "empty" container can then be disposed of in the appropriate recycling or general waste stream, as per your institution's guidelines.[1][7]
-
-
Final Disposal:
-
The primary recommended method for the final disposal of this compound is through a licensed chemical waste disposal company.[4][9]
-
Approved disposal methods include controlled incineration in a chemical incinerator equipped with an afterburner and flue gas scrubbing.[1][9]
-
Do not discharge the chemical or its solutions into sewer systems, as it can be harmful to the aquatic environment.[1][10]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH of Aqueous Waste for Drain Disposal | Prohibited; must be between 5.5 and 11 for general low-hazard aqueous waste. | [8] |
| Allowable Residue in "Empty" Container | No more than 3% by weight for containers <110 gallons. | [6] |
| Rinsing Protocol for Empty Containers | Must be triple-rinsed. | [1][2][6] |
| Container Headspace | Allow for at least 10% for expansion. | [2] |
Experimental Workflow for Disposal
Below is a logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. otago.ac.nz [otago.ac.nz]
- 9. hpc-standards.com [hpc-standards.com]
- 10. carlroth.com [carlroth.com]
Personal protective equipment for handling 2-Formyl-5-(trifluoromethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid (CAS: 1218790-89-6).
This document provides crucial safety and logistical information for the proper use of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact. The information presented is based on available safety data sheets for the compound and its close structural analogs.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact, which can cause irritation. |
| Eyes | Safety glasses with side-shields or goggles | Protects eyes from dust particles and splashes, which can cause serious eye irritation. |
| Respiratory | NIOSH-approved respirator with dust mask | Avoids inhalation of dust, which may cause respiratory tract irritation. Use in a well-ventilated area or under a fume hood. |
| Body | Laboratory coat | Protects skin and personal clothing from contamination. |
Safe Handling and Storage
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Handling Practices:
-
Avoid direct contact with skin and eyes.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Prevent the formation of dust when handling the solid.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
First Aid Measures
-
After Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Collect waste material in a designated, labeled, and sealed container. Dispose of as hazardous waste through a licensed chemical disposal company.
-
Contaminated PPE: Dispose of contaminated gloves, lab coats, and other disposable materials as hazardous waste.
Operational Workflow for Safe Handling and Disposal
The following diagram outlines the procedural steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
